molecular formula C8H6F5NS B1456684 6-(Pentafluorosulfanyl)-1H-indole CAS No. 1379811-84-3

6-(Pentafluorosulfanyl)-1H-indole

Cat. No.: B1456684
CAS No.: 1379811-84-3
M. Wt: 243.2 g/mol
InChI Key: MSRZWPKNTUYVGM-UHFFFAOYSA-N
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Description

6-(Pentafluorosulfanyl)-1H-indole (CAS 1379811-84-3) is a high-value, fluorinated indole derivative of significant interest in advanced chemical research and development. Its molecular formula is C 8 H 6 F 5 NS, with a molecular weight of 243.2 g/mol, and it is characterized by a melting point of 95 °C . This compound features the pentafluorosulfanyl (-SF 5 ) group, a highly electronegative and metabolically stable bioisostere often compared to the trifluoromethyl (-CF 3 ) group but offering superior steric bulk and lipophilicity. The primary application of this compound is as a key synthetic intermediate in the design and synthesis of novel bioactive molecules and macrocyclic scaffolds for pharmaceutical and medicinal chemistry . The -SF 5 -functionalized indole core is a privileged pharmacophore present in numerous natural products and therapeutic agents, interacting with enzymes and receptors through non-covalent interactions . Its unique properties make it a promising building block for developing potential treatments in areas such as oncology, neurology, and as inhibitors for viral proteases . Furthermore, beyond its intrinsic biological activity, this indole derivative serves as a versatile precursor for further functionalization into complex heterocyclic systems like isatins and oxindoles, expanding its utility in organic synthesis . It also finds applications in the development of advanced materials, including dyes and chemosensors . This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or human use.

Properties

IUPAC Name

pentafluoro(1H-indol-6-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRZWPKNTUYVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272119
Record name (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur
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Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-84-3
Record name (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Foundational & Exploratory

Physicochemical Properties of 6-(Pentafluorosulfanyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Pentafluorosulfanyl)-1H-indole (CAS: 1379811-84-3) represents a high-value scaffold in modern medicinal chemistry, integrating the privileged indole heterocycle with the "super-trifluoromethyl" pentafluorosulfanyl (


) group.[1] This compound is distinct from its trifluoromethyl (

) analogues due to the

moiety’s unique combination of high electronegativity, substantial steric bulk (octahedral geometry), and enhanced lipophilicity.[1][2][3][4]

This guide details the physicochemical profile of 6-(pentafluorosulfanyl)-1H-indole, analyzing its electronic architecture, solubility parameters, and stability.[1] It provides researchers with the rationale for deploying this scaffold to modulate metabolic stability and potency in drug discovery campaigns.

Molecular Architecture & Electronic Profile[1]

The defining feature of this molecule is the


 group at the C6 position. Unlike the planar or tetrahedral geometry of common substituents, the sulfur atom in 

is hypervalent, forming a rigid octahedral geometry with five fluorine atoms.
Electronic Effects

The


 group is a powerful electron-withdrawing group (EWG), operating primarily through strong inductive effects (

) and moderate resonance effects.[1]
  • Hammett Constants:

    
    , 
    
    
    
    .[2]
  • Comparison: It is more electron-withdrawing than

    
     (
    
    
    
    ) but slightly less than a nitro group (
    
    
    ,
    
    
    ).[1]
  • Impact on Indole Ring: The presence of

    
     at C6 significantly reduces the electron density of the benzene ring and, by extension, the pyrrole ring. This deactivation renders the C3 position less susceptible to oxidative metabolism compared to the parent indole, while simultaneously increasing the acidity of the N1-H bond.
    
Steric & Lipophilic Parameters[1]
  • Volume: The

    
     group has a volume of approximately 55.4 ų , falling between the tert-butyl group (76.9 ų) and the 
    
    
    
    group (34.6 ų).[1][2]
  • Lipophilicity: It is highly lipophilic (

    
    ), exceeding that of 
    
    
    
    (
    
    
    ).[1][2] This enhances the compound's ability to penetrate lipid bilayers, often improving blood-brain barrier (BBB) permeability.[1]

Physicochemical Properties Matrix

The following data summarizes the core properties. Where experimental values for the specific 6-isomer are limited, values are derived from validated structure-activity relationship (SAR) data of


-arenes and 2-

-indoles.[1]
PropertyValue / DescriptionContext
Molecular Formula

Molecular Weight 243.20 g/mol
Physical State SolidCrystalline powder (off-white to pale yellow).[1]
Melting Point > 160 °C (Predicted)High lattice energy due to dipole interactions.[1]
LogP (Octanol/Water) 3.4 – 3.8 (Experimental Est.)significantly more lipophilic than indole (2.14).
pKa (NH Acidity) ~24 (MeCN scale)More acidic than indole (32.6 in MeCN) due to EWG effect.[1]
H-Bond Donors 1 (NH)Acidity enhanced by C6-

.[1]
H-Bond Acceptors 5 (F atoms)Weak acceptors; F atoms are tightly held.[1]
Chemical Stability HighResistant to hydrolysis; chemically inert C-S bond.

Deep Dive: Stability & Reactivity

Metabolic Stability

The C6 position of the indole scaffold is a common site for metabolic hydroxylation by Cytochrome P450 enzymes. Substitution with the metabolically inert


 group blocks this pathway ("metabolic blocking").[1] Furthermore, the strong electron-withdrawing nature of the group deactivates the entire ring system, protecting the electron-rich C3 position from oxidative attack.
Chemical Stability

The aromatic


 bond in the 

group is exceptionally strong and resistant to cleavage under standard acidic or basic conditions. Unlike some fluorinated groups that can eliminate fluoride, the

cage remains intact even under harsh synthetic transformations, making it a robust building block for downstream diversification.[1]

ElectronicEffects Indole Indole Core NH N-H Bond Indole->NH Increased Acidity C3 C3 Position Indole->C3 Reduced Nucleophilicity SF5 SF5 Group (C6) SF5->Indole Strong e- Withdrawal (-I) Metabolism Metabolic Oxidation SF5->Metabolism Steric/Electronic Block

Figure 1: Impact of the C6-pentafluorosulfanyl group on the electronic and metabolic profile of the indole scaffold.

Experimental Protocols for Characterization

To validate the physicochemical properties of 6-(pentafluorosulfanyl)-1H-indole in a drug discovery context, the following protocols are recommended.

Protocol: Lipophilicity Determination (Shake-Flask Method)

Standardized for high-lipophilicity fluorine compounds.[1]

  • Preparation: Dissolve 1 mg of 6-(pentafluorosulfanyl)-1H-indole in 1 mL of

    
    -octanol (pre-saturated with water).
    
  • Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol) to the vial.

  • Agitation: Vortex the mixture for 60 minutes at 25°C to ensure equilibrium.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Note: Due to high lipophilicity, the concentration in the aqueous phase may be below the limit of detection (LOD). In this case, use a potentiometric titration method or HPLC retention time correlation (ChromLogP) against a standard curve of fluorinated indoles.[1]

Protocol: pKa Determination (Spectrophotometric)

Because the compound is sparingly soluble in water, pKa is best determined in acetonitrile (MeCN) or mixed solvents.[1]

  • Solvent System: Use anhydrous acetonitrile to avoid leveling effects.

  • Titrant: Tert-butylimino-tris(dimethylamino)phosphorane (

    
    ) or similar non-nucleophilic strong base.[1]
    
  • Detection: Monitor UV-Vis absorption shifts. The deprotonation of the indole NH leads to a bathochromic shift (red shift) in the absorption spectrum.

  • Calculation: Plot absorbance vs. equivalents of base to determine the inflection point.

    • Reference Standard: Compare against 6-nitroindole and 6-trifluoromethylindole to normalize values.

Synthesis & Impurity Profile

Synthesis of 6-(pentafluorosulfanyl)-1H-indole typically proceeds via Vicarious Nucleophilic Substitution (VNS) or radical addition to alkynes.[1]

  • VNS Route: Reaction of 3-nitro-(pentafluorosulfanyl)benzene with chloromethyl phenyl sulfone, followed by reduction and cyclization.[1][5][6]

    • Key Impurity: Regioisomers (e.g., 4- or 5-substituted variants) if the directing effects of the VNS reaction are not strictly controlled.[1]

  • Purity Check:

    
     NMR is the diagnostic tool of choice.[1] The 
    
    
    
    group appears as a characteristic doublet (
    
    
    system) around +60 to +85 ppm (relative to
    
    
    ), distinct from
    
    
    singlets.[1]

References

  • Debrauwer, V., et al. (2021).[1][7] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." ACS Organic & Inorganic Au.[7] Link[1]

  • Sowaileh, M. F., et al. (2017).[1] "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem. Link

  • Altman, R. A., et al. (2006).[1] "The Pentafluorosulfanyl Group in Organic and Medicinal Chemistry." Journal of Organic Chemistry. Link[1]

  • PubChem. (2025).[1] "6-(Pentafluoro-lambda6-sulfanyl)-1H-indol-2-ol (Compound Summary)." National Library of Medicine. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

6-(Pentafluorosulfanyl)-1H-indole: A Technical Guide to the "Super-Trifluoromethyl" Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl group (SF₅) has emerged as a high-value fluorinated motif in medicinal chemistry, often termed the "super-trifluoromethyl" group. While sharing the electron-withdrawing power and lipophilicity of the trifluoromethyl (CF₃) group, SF₅ offers distinct steric and electronic advantages, including a square-pyramidal geometry that provides unique vectoral filling of binding pockets. This guide details the physicochemical rationale, synthetic pathways, and strategic application of 6-(pentafluorosulfanyl)-1H-indole , a critical scaffold for expanding the chemical space of indole-based therapeutics.

Part 1: Physicochemical Profile & Bioisosteric Logic

The "Super-Trifluoromethyl" Paradigm

The transition from CF₃ to SF₅ is not merely an increase in size; it is a fundamental shift in molecular topology and electronic distribution. While CF₃ presents a rotating, spherical electrostatic surface, SF₅ is a rigid, square-pyramidal hypervalent sulfur(VI) moiety. This rigidity allows for precise directionality in ligand-protein interactions, potentially improving selectivity.

Comparative Physicochemical Data

The following table contrasts the SF₅ group with standard bioisosteres, highlighting its superior lipophilicity and electron-withdrawing capacity.

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅)
Hammett Constant (

)
0.000.060.540.68
Hammett Constant (

)
0.000.340.430.61
Lipophilicity (

Hansch)
0.000.140.881.23
Molecular Volume (ų) ~3~634.655.4
Geometry PointSphereRotating SphereRigid Square Pyramid
Electronegativity 2.203.983.363.65

Key Insight: The SF₅ group is significantly more lipophilic (


 = 1.23) than CF₃ (

= 0.88), enhancing membrane permeability.[1] However, its larger volume (similar to a tert-butyl group) requires careful evaluation of the target binding pocket to avoid steric clashes.
Decision Logic: When to Deploy SF₅

The following decision matrix outlines the strategic rationale for substituting a CF₃ group with SF₅.

Bioisostere_Logic Start Lead Compound Analysis (Indole Scaffold) Check_Metabolic Is Metabolic Stability a Liability? Start->Check_Metabolic Check_Potency Is Potency Limited by Hydrophobic Contact? Check_Metabolic->Check_Potency Stable Deploy_SF5 DEPLOY SF5 (Exploit Lipophilicity & Stability) Check_Metabolic->Deploy_SF5 Labile (SF5 blocks metabolism) Check_Sterics Is the Binding Pocket Sterically Constrained? Check_Potency->Check_Sterics Yes (Need more lipophilicity) Explore_Polar Explore Polar Isosteres (e.g., OCF3, SCF3) Check_Potency->Explore_Polar No Check_Sterics->Deploy_SF5 No (Pocket accommodates t-Bu size) Stick_CF3 RETAIN CF3 (Avoid Steric Clash) Check_Sterics->Stick_CF3 Yes (SF5 too bulky)

Figure 1: Decision logic for transitioning from CF₃ to SF₅ bioisosteres in lead optimization.

Part 2: Synthetic Protocols

Synthesizing 6-SF₅-indole is non-trivial due to the limited commercial availability of specific precursors and the high stability of the C-S bond, which resists standard cross-coupling. The most robust method involves Vicarious Nucleophilic Substitution (VNS) followed by reductive cyclization.

Protocol: Synthesis via Vicarious Nucleophilic Substitution (VNS)

This protocol is adapted from the work of Iakobson et al. (2013), providing a reliable route to 6-SF₅-indole from nitro-SF₅-benzene precursors.[2]

Reagents & Materials:
  • Precursor: 3-Nitro-(pentafluorosulfanyl)benzene (Caution: VNS on the 3-isomer yields a mixture; purification required).

  • Reagent: Phenoxyacetonitrile.[2]

  • Base: Potassium tert-butoxide (t-BuOK) or NaOH.

  • Solvent: DMF or DMSO (anhydrous).

  • Catalyst: 10% Pd/C (for hydrogenation).

Step-by-Step Methodology:
  • Vicarious Nucleophilic Substitution (VNS):

    • Dissolve 3-nitro-(pentafluorosulfanyl)benzene (1.0 equiv) and phenoxyacetonitrile (1.1 equiv) in anhydrous DMF at -20°C.

    • Slowly add a solution of t-BuOK (2.5 equiv) in DMF dropwise over 30 minutes. The solution will turn deep purple/black (characteristic of the σ-adduct).

    • Stir at -20°C for 2 hours, then quench with dilute HCl.

    • Critical Step: The VNS reaction on the 3-nitro isomer typically yields a mixture of ortho (position 2) and para (position 4) substitution relative to the nitro group. For 6-SF₅-indole, you require substitution at the para position relative to the nitro group (which becomes C2 of the indole ring relative to the nitrogen).

    • Note: Isolation of the specific isomer (4-(cyanomethyl)-3-nitro-(pentafluorosulfanyl)benzene) via column chromatography (Silica gel, Hexanes/EtOAc gradient) is necessary before cyclization.

  • Reductive Cyclization:

    • Dissolve the purified VNS adduct in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C (10 wt%).

    • Hydrogenate at 40 psi H₂ pressure for 12 hours at room temperature.

    • The nitro group reduces to the aniline, which spontaneously attacks the nitrile carbon, followed by elimination of ammonia (or phenoxy group depending on exact intermediate) to form the indole core.

  • Purification:

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo.

    • Purify via flash chromatography (Hexanes/DCM) to yield 6-(pentafluorosulfanyl)-1H-indole as a white/off-white solid.

Synthetic Pathway Diagram[3]

Synthesis_Flow Precursor 3-Nitro-SF5-benzene VNS_Step VNS Reaction (Phenoxyacetonitrile, t-BuOK) Precursor->VNS_Step Intermediate VNS Adduct (Mixture of Isomers) VNS_Step->Intermediate Purification Chromatographic Separation Intermediate->Purification Isolate 4-substituted isomer Cyclization Reductive Cyclization (H2, Pd/C) Purification->Cyclization Product 6-(Pentafluorosulfanyl)-1H-indole Cyclization->Product

Figure 2: Synthetic workflow for accessing 6-SF₅-indole via Vicarious Nucleophilic Substitution.

Part 3: Applications & Case Studies

Case Study 1: p97 ATPase Inhibitors (The Steric Warning)

In a study targeting the p97 AAA ATPase, researchers compared 6-CF₃-indole inhibitors with their 6-SF₅ analogues.

  • Observation: The SF₅ analogue showed a 430-fold decrease in inhibitory activity compared to the CF₃ lead.

  • Mechanism: Crystallographic analysis suggested that the rigid, square-pyramidal geometry of the SF₅ group could not be accommodated within the tight hydrophobic pocket that perfectly fitted the spherical CF₃ group.

  • Lesson: SF₅ is not a universal replacement. It requires a binding pocket capable of accommodating a volume ~55 ų (similar to tert-butyl).

Case Study 2: Agrochemicals & Metabolic Stability

In contrast, SF₅-indoles have shown superior performance in agrochemical applications (e.g., insecticides).

  • Advantage: The C-S bond in the SF₅ group is chemically inert and resistant to P450-mediated oxidative metabolism.

  • Result: Compounds incorporating the SF₅ moiety often exhibit significantly longer half-lives (t1/2) in vivo compared to their CF₃ counterparts, driving their utility in systemic agents.

References

  • Iakobson, G., Pošta, M., & Beier, P. (2013).[2] Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles. Synlett, 24(07), 855–859.[2] Link

  • Sowaileh, M. F., Sneddon, H. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(19), 1481–1490. Link

  • Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules. Journal of Fluorine Chemistry, 143, 57–93. Link

  • Huryn, D. M., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225–1230. Link

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 26–35. Link

Sources

Electronic Effects of the SF5 Group on the Indole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and physicochemical impact of the pentafluorosulfanyl (


) group on the indole ring system.

Technical Guide for Medicinal Chemists & Structural Biologists

Part 1: Executive Summary

The pentafluorosulfanyl group (


) represents a "super-trifluoromethyl" motif that offers a unique combination of extreme electronegativity, high lipophilicity, and significant steric bulk. When attached to the indole scaffold—a privileged structure in drug discovery—the 

group fundamentally alters the heterocycle's electronic landscape.

This guide analyzes how the


 group modulates indole reactivity, acidity (

), and physicochemical properties (

), providing actionable protocols for synthesis and application in lead optimization.

Part 2: The Electronic & Steric Profile of SF5

To understand the


-indole system, one must first quantify the substituent's intrinsic properties relative to common bioisosteres.
Comparative Electronic Parameters

The


 group is more electron-withdrawing than 

, primarily due to a heightened inductive effect (

) rather than resonance (

).

Table 1: Physicochemical Parameter Comparison

Substituent

(Hammett)

(Hammett)

(Inductive)
Electronegativity (

)
Volume (

ų)

0.68 0.61 0.55 3.65 55.4

0.540.430.393.3634.6

0.780.710.633.0+24.0

-0.20-0.10-0.07N/A76.9

Data Sources: Hansch et al., Chem. Rev. 1991; Bizet et al., ACS Org. Inorg. Au 2021.[1][2][3]

Key Insight:

  • Electronic Duality:

    
     is electronically similar to a nitro group (
    
    
    
    ) but lacks the chemical instability (reducibility) associated with nitro compounds.
  • Steric Duality:

    
     is sterically comparable to a tert-butyl group, providing bulk that can block metabolic sites or induce conformational locks, unlike the smaller 
    
    
    
    .
Visualization of Substituent Space

The following diagram maps the unique position of


 in the steric-electronic landscape, highlighting why it is not merely a "larger 

."

SF5_Landscape cluster_legend Property Quadrants Legend X-Axis: Steric Bulk Y-Axis: Electron Withdrawing Power SF5 SF5 Group (High EWG / High Bulk) 'The Super-CF3' CF3 CF3 Group (High EWG / Low Bulk) SF5->CF3 Higher Lipophilicity (+0.3 LogP) Stronger Inductive Effect tBu t-Butyl (Electron Donating / High Bulk) SF5->tBu Similar Steric Volume (Bioisostere for shape) NO2 Nitro (NO2) (Extreme EWG / Low Bulk) SF5->NO2 Similar Sigma_p (Bioisostere for electronics)

Figure 1: The SF5 group occupies a unique 'High Bulk / High EWG' quadrant, distinct from standard medicinal chemistry substituents.

Part 3: Impact on the Indole Scaffold

When


 is installed at the C2 position of the indole ring (the most common synthetic entry point), it exerts profound effects on the heterocycle's reactivity and physicochemical properties.[4]
Modulation of NH Acidity ( )

The strong inductive withdrawal of


 significantly acidifies the indole N-H bond by stabilizing the resulting anion (conjugate base). This has critical implications for hydrogen bond donor capability in protein binding pockets.

Table 2: Indole NH Acidity in Acetonitrile

Compound

(MeCN)

vs Indole
Implication
Indole (Unsubstituted)32.60Weak H-bond donor
2-

-Indole
26.8-5.8Moderate H-bond donor
2-

-Indole
24.4 -8.2 Strong H-bond donor
2-

-Indole
23.6-9.0Very Strong H-bond donor

Note: A decrease of ~2.4 units compared to


 makes the 

-indole significantly more prone to deprotonation under basic physiological conditions or in specific enzymatic pockets.
Lipophilicity and Metabolic Stability

Despite its polarity, the


 group is highly lipophilic due to the high density of fluorine atoms and the symmetry of the octahedral cage.
  • LogP Shift: Replacing a C2-

    
     with C2-
    
    
    
    typically increases LogP by ~0.3–0.5 units .
  • Metabolic Blocking: The C-S bond is chemically inert and resistant to P450 oxidative metabolism. The steric bulk of

    
     at C2 protects the adjacent C3 position from metabolic attack more effectively than 
    
    
    
    .
Reactivity Profile (C3-Functionalization)

The indole ring is electron-rich, typically undergoing Electrophilic Aromatic Substitution (EAS) at C3.

  • Deactivation: The

    
     group at C2 deactivates the ring toward EAS, but does not deactivate it completely.
    
  • Regioselectivity: The C3 position remains the most nucleophilic site. Bromination, chlorination, and iodination at C3 proceed in high yields, though reaction times may be longer compared to unsubstituted indoles.

Part 4: Synthetic Methodologies

Installing the


 group onto the indole ring is challenging due to the lack of electrophilic "

" reagents. The most robust method relies on the radical addition of

to alkynes followed by cyclization.
Workflow: Radical 5-endo-dig Cyclization

This protocol utilizes


 gas (or generated in situ) reacting with 2-ethynyl anilines.

Synthesis_Workflow Start 2-Ethynyl Aniline Step1 Radical Addition (SF5Cl, Et3B, -78°C to RT) Start->Step1 SF5 Radical Intermed Gem-difluoro / Vinyl-SF5 Intermediate Step1->Intermed Step2 Cyclization (Base/Heat or Metal Cat.) Intermed->Step2 5-endo-dig Product 2-SF5-Indole Step2->Product

Figure 2: The primary synthetic route to 2-SF5-indoles involves radical addition followed by cyclization.[5]

Detailed Protocol: Synthesis of 2-(Pentafluorosulfanyl)-1H-indole

Safety Warning:


 is a gas at room temperature and a potent oxidant. Handle in a well-ventilated fume hood using appropriate PPE.

Reagents:

  • 2-Ethynylaniline (1.0 equiv)

  • 
     (1.5 equiv, condensed)
    
  • Triethylborane (

    
    , 0.1 equiv, 1M in hexane)
    
  • Solvent: Anhydrous

    
     or Hexane
    

Step-by-Step Procedure:

  • Preparation: Cool a sealed reaction vessel containing anhydrous solvent to -78°C.

  • Addition: Condense

    
     gas into the vessel. Add 2-ethynylaniline.[1][3][4][5][6][7]
    
  • Initiation: Add

    
     dropwise. The reaction is radical-mediated and typically proceeds rapidly.
    
  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Elimination/Cyclization: The initial adduct (often a

    
    -chloro-
    
    
    
    alkene) is treated with a base (e.g.,
    
    
    or
    
    
    ) in ethanol/water at reflux to induce elimination of HCl and cyclization to the indole.
  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 19F NMR: Look for the characteristic

    
     pattern—a doublet (
    
    
    
    ppm, 4F, equatorial) and a quintet (
    
    
    ppm, 1F, axial) with
    
    
    Hz.
  • MS: Confirm molecular ion (

    
    ).
    

Part 5: References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.[1] Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Chowdhury, S., et al. (2015).[8] Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Link

  • Beier, P., et al. (2012). Nucleophilic substitution of nitroarenes with the pentafluorosulfanyl carbanion. Journal of Fluorine Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of SF5-Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Indole

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for countless FDA-approved drugs (e.g., Sunitinib, Osimertinib). Optimization of this scaffold often relies on bioisosteres to modulate metabolic stability, potency, and permeability.

The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" substituent.[1] It offers a unique combination of high electronegativity, significant steric bulk, and extreme lipophilicity, without the chemical instability often associated with other high-energy fluorinated groups. This guide details the structure-activity relationship (SAR) of SF5-substituted indoles, providing the rationale, synthetic pathways, and experimental protocols necessary for their integration into drug discovery campaigns.

Physicochemical Profiling: SF5 vs. The World

To rationally apply SF5 in SAR studies, one must understand how it differs from standard substituents like Trifluoromethyl (CF3) and tert-butyl (t-Bu).

Comparative Metrics

The SF5 group is often described as a hybrid between the electronic properties of a nitro group/CF3 and the steric demand of a tert-butyl group.

Table 1: Physicochemical Comparison of Indole Substituents

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (CF

)
Pentafluorosulfanyl (SF

)
tert-Butyl (t-Bu)
Hammett

(Electronics)
0.000.060.540.68 -0.20
Hansch

(Lipophilicity)
0.000.140.881.23 1.98
Volume (

)
(Sterics)
~3~642.655.4 76.9
Geometry SphericalSphericalTetrahedralOctahedral Tetrahedral
Metabolic Stability LowHighHighVery High Low (benzylic ox)
Strategic Implications for SAR
  • Lipophilicity & Permeability: The high

    
     value of SF5 significantly increases LogP, often improving passive membrane permeability for polar scaffolds.
    
  • Metabolic Blocking: Unlike t-Bu, which is prone to CYP450-mediated oxidation, SF5 is chemically inert and metabolically stable. It is an ideal "metabolic blocker" for solvent-exposed positions prone to oxidation.

  • Conformational Locking: The square pyramidal/octahedral geometry creates a unique steric wall. In biaryl systems (e.g., 2-phenylindoles), an SF5 group can force an orthogonal conformation more effectively than CF3, potentially locking the bioactive conformation.

Synthetic Architectures

Accessing SF5-indoles is historically challenging due to the lack of electrophilic SF5 reagents. Two primary strategies dominate: De Novo Synthesis (using SF5 building blocks) and Late-Stage Construction (radical addition).

Workflow Visualization

SF5_Synthesis_Workflow Start Target Identification Branch1 Benzene Ring Target (C4-C7) Start->Branch1 Branch2 Pyrrole Ring Target (C2) Start->Branch2 Method1 Building Block Approach (SF5-Anilines/Nitrobenzenes) Branch1->Method1 Process1 Fischer Indole Synthesis or Leimgruber-Batcho Method1->Process1 Product SF5-Indole Scaffold Process1->Product Method2 Radical Addition Strategy (SF5Cl + Alkyne) Branch2->Method2 Process2 Telescoped Cyclization (2-Ethynylaniline + SF5Cl) Method2->Process2 Process2->Product

Caption: Synthetic decision tree for accessing SF5-indoles based on substitution position.

SAR Case Studies & Mechanistic Insights

Case Study: p97 ATPase Inhibition

In a study targeting the p97 AAA ATPase, researchers compared C5-substituted indoles.[1][2]

  • Observation: The C5-CF3 analog was a potent inhibitor (

    
     ~4.7 
    
    
    
    M). Substitution with C5-SF5 led to a loss of activity (
    
    
    > 100
    
    
    M).
  • Mechanism: The binding pocket was sterically restricted. While SF5 provided similar electron-withdrawing effects to CF3, its larger volume (55.4

    
    ) caused a steric clash with the protein backbone.
    
  • Lesson: SF5 is not a universal replacement for CF3. It is best used when filling a hydrophobic pocket (e.g., the "back pocket" of kinase domains) or when increased lipophilicity is required to cross the blood-brain barrier (BBB).

Case Study: 2-SF5-Indoles as Non-Mutagenic Scaffolds

Concerns often arise regarding the toxicity of novel fluorinated motifs.

  • Data: 2-SF5-indoles synthesized via the radical addition route were subjected to the Ames test (Salmonella typhimurium strains).[3]

  • Result: No mutagenicity was observed.[4]

  • Implication: The C2-SF5 indole motif is a viable, safe scaffold for early-stage drug discovery, offering a distinct IP position compared to C2-CF3 or C2-alkyl indoles.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Pentafluorosulfanyl)-1H-indole

Rationale: This protocol utilizes a telescoped radical addition/cyclization sequence, avoiding the need for pre-functionalized SF5-aromatics which can be expensive or unavailable.[5]

Reagents:

  • 2-Ethynylaniline derivative (1.0 equiv)

  • SF

    
    Cl (gas, excess)
    
  • Triethylborane (Et

    
    B, 1.0 M in hexane, 0.1 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)

Step-by-Step Workflow:

  • Radical Addition: In a sealed tube or pressure vessel, dissolve 2-ethynylaniline (e.g., N-tosyl-2-ethynylaniline) in dry EtOAc.

  • Initiation: Cool to -78°C. Condense SF

    
    Cl gas into the vessel (approx 1.5 - 2.0 equiv). Add Et
    
    
    
    B solution.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Safety Note: SF

    
    Cl is a toxic gas; handle in a well-ventilated fume hood with appropriate pressure shielding.
    
  • Verification: Monitor by TLC/LCMS for the formation of the

    
    -chloro-SF
    
    
    
    -alkene intermediate.
  • Cyclization: Evaporate volatiles (carefully). Redissolve the intermediate in MeCN. Add K

    
    PO
    
    
    
    .
  • Heating: Heat to 40-60°C for 12 hours. This effects dehydrochlorination and 5-endo-dig cyclization.[3][4][6]

  • Workup: Dilute with water, extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Biological Evaluation (Cellular Potency)

Rationale: To assess the impact of the SF5 group on cellular potency and membrane permeability compared to CF3 analogs.

Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cell Lines: MCF-7 (Breast Cancer) or relevant disease model.

  • Seeding: Plate cells at 3,000 cells/well in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Prepare 10mM stock solutions of SF5-indole and CF3-indole analogs in DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 10

    
    M to 0.003 
    
    
    
    M).
  • Incubation: Add compounds to cells (final DMSO concentration <0.5%). Incubate for 72h.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins. Incubate 10 mins at RT. Measure luminescence on a plate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism, "log(inhibitor) vs. response -- Variable slope").
    

Logic Map: When to Deploy SF5

Use this logic flow to determine if SF5 substitution is appropriate for your lead optimization.

SF5_Decision_Logic Problem Lead Optimization Issue Metab Metabolic Instability? Problem->Metab Potency Low Potency? Problem->Potency Perm Poor Permeability? Problem->Perm Metab_Check Is the site solvent exposed? Metab->Metab_Check Potency_Check Is the pocket large/hydrophobic? Potency->Potency_Check Perm_Check Is LogP too low? Perm->Perm_Check Use_SF5_Metab Use SF5 (Blocks oxidation, stable) Metab_Check->Use_SF5_Metab Yes Use_SF5_Pot Use SF5 (Fills hydrophobic pocket) Potency_Check->Use_SF5_Pot Yes Avoid_SF5 Avoid SF5 (Steric Clash Risk) Potency_Check->Avoid_SF5 No (Tight pocket) Use_SF5_Perm Use SF5 (Increases LogP significantly) Perm_Check->Use_SF5_Perm Yes

Caption: Decision logic for incorporating SF5 into indole scaffolds during lead optimization.

References

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Source: ACS Medicinal Chemistry Letters (2015) URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Source: ACS Organic & Inorganic Au (2021) URL:[Link]

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Source: Rowan Science (2024) URL:[Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Source: Journal of Fluorine Chemistry (2012) / ResearchGate URL:[Link]

  • Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Source: Chemical Reviews (2015) URL:[1][Link]

Sources

The Role of 6-SF5-Indole in Modulating Drug Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Super-Trifluoromethyl" Bioisostere

In the landscape of modern medicinal chemistry, the pentafluorosulfanyl group (SF₅) has emerged as a high-value bioisostere, frequently termed "super-trifluoromethyl." While the indole scaffold remains a privileged structure in drug discovery—found in over 30% of blockbuster drugs—the strategic incorporation of SF₅ at the 6-position (6-SF5-indole) represents a frontier in optimizing pharmacokinetics and pharmacodynamics.

This guide details the technical rationale, synthetic accessibility, and mechanistic impact of 6-SF5-indole. Unlike the planar, electron-withdrawing trifluoromethyl (CF₃) group, the SF₅ moiety offers a unique octahedral geometry, higher lipophilicity, and superior metabolic stability, allowing for the precise modulation of drug potency and selectivity profiles.

Physicochemical Profile: SF₅ vs. CF₃ vs. Cl

To understand the utility of 6-SF5-indole, one must quantify the "fluorine effect" relative to traditional substituents. The SF₅ group is not merely a heavier CF₃; it is a sterically demanding, chemically inert module that fundamentally alters the indole's electronic landscape.

Comparative Properties Table
PropertyHydrogen (H)Chlorine (Cl)Trifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅)Impact on 6-SF5-Indole
Hammett

0.000.230.540.68 Stronger electron-withdrawing; increases N-H acidity.
Lipophilicity (

)
0.000.710.881.51 Significant boost in membrane permeability.
Volume (

)
~71942~77 Bulky; fills hydrophobic pockets (similar to t-butyl).
Geometry SphericalSphericalTetrahedralOctahedral Unique 3D shape; restricts rotational freedom in binding pockets.
Metabolic Stability LowMediumHighVery High Blocks oxidative metabolism at the C6 position.

Key Insight: The SF₅ group at C6 pulls electron density away from the indole nitrogen (N1). This increases the acidity of the N-H bond, making it a stronger hydrogen bond donor (HBD), which can enhance binding affinity to acceptors in the target protein's active site.

Synthetic Accessibility: Regioselective Routes

Synthesizing 6-SF5-indole presents a regiochemical challenge. The classical Fischer Indole Synthesis, when applied to 3-SF5-phenylhydrazine, typically yields a mixture of 4-SF5 and 6-SF5 isomers due to the lack of symmetry.

To guarantee the 6-position integrity, the Leimgruber-Batcho Indole Synthesis is the superior protocol. It relies on the condensation of a specific o-nitrotoluene precursor, ensuring the substituent remains fixed relative to the forming nitrogen heterocycle.

Diagram 1: Regioselective Synthesis Workflow

LeimgruberBatcho Figure 1: Regioselective Leimgruber-Batcho synthesis of 6-SF5-indole. Precursor 4-SF5-2-nitrotoluene Intermediate Enamine Intermediate (trans-β-dimethylamino-2-nitrostyrene) Precursor->Intermediate Condensation (110°C, DMF) Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagent1->Intermediate Product 6-SF5-indole Intermediate->Product Reductive Cyclization Reagent2 Reduction (H2/Pd-C or Zn/AcOH) Reagent2->Product

Detailed Protocol: Leimgruber-Batcho Synthesis[2][3][4][5][6]

Objective: Synthesis of 6-(pentafluorosulfanyl)-1H-indole.

  • Enamine Formation:

    • Reagents: 4-(pentafluorosulfanyl)-2-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

    • Conditions: Dissolve starting material in anhydrous DMF. Heat to 110°C for 12–16 hours under nitrogen. The solution typically turns deep red, indicating enamine formation.[1]

    • Workup: Remove excess DMF/DMF-DMA in vacuo. The crude red solid (enamine) is usually pure enough for the next step.

  • Reductive Cyclization:

    • Reagents: Crude enamine, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure) or Hydrazine hydrate (5.0 eq) if avoiding gas.

    • Conditions: Dissolve enamine in Ethanol/Ethyl Acetate (1:1). Add catalyst.[2][3][4][5][6][7] Stir at room temperature for 4–6 hours.

    • Validation: Monitor by TLC (disappearance of red spot, appearance of fluorescent indole spot).

    • Purification: Filter through Celite. Concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Impact on Potency & Selectivity

The incorporation of 6-SF5 modulates the pharmacological profile through three distinct mechanisms.

The "Lipophilic Shield" Effect (Potency)

The high lipophilicity of the SF₅ group (


) facilitates the compound's passage through lipid bilayers, often improving oral bioavailability and blood-brain barrier (BBB) penetration. Once inside the binding pocket, the bulky SF₅ group can displace "high-energy" water molecules from hydrophobic sub-pockets, providing a significant entropic gain to binding energy (

).
Electronic Modulation of H-Bonding (Potency)

By exerting a strong electron-withdrawing effect (


) at the C6 position, the SF₅ group inductively pulls electron density from the pyrrole ring.
  • Result: The pKa of the indole N-H decreases.

  • Effect: The N-H becomes a more potent Hydrogen Bond Donor (HBD). If the drug target (e.g., a kinase hinge region) accepts a hydrogen bond from the indole NH, the 6-SF5 analog will likely exhibit a tighter residence time and lower

    
    .
    
Metabolic Blockade (Selectivity)

Indoles are prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the electron-rich C5, C6, or C7 positions.

  • Mechanism: The C-SF₅ bond is chemically inert and resistant to hydroxylation.

  • Outcome: Placing SF₅ at C6 blocks a primary metabolic soft spot, extending the drug's half-life (

    
    ) and reducing the formation of potentially toxic phenolic metabolites.
    
Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: Mechanistic impact of 6-SF5-indole on drug properties. cluster_electronic Electronic Effects cluster_steric Steric/Lipophilic Effects cluster_metabolic Metabolic Effects SF5 6-SF5 Substitution EWG Electron Withdrawing (Sigma = 0.68) SF5->EWG Bulk Octahedral Bulk (Vol = 77 A^3) SF5->Bulk Block Block C6 Oxidation SF5->Block NH_Acid Increased N-H Acidity EWG->NH_Acid H_Bond Stronger H-Bond Donor (Target Binding) NH_Acid->H_Bond LogP Increased Lipophilicity Bulk->LogP Permeability Enhanced Membrane Permeability LogP->Permeability HalfLife Extended Half-Life (t1/2) Block->HalfLife

[11]

Case Study Application: Gamendazole Analogs

While specific clinical data for 6-SF5-indole is proprietary in many pipelines, the principle is validated in the development of 6-SF5-indazoles (structurally isosteric to indoles) as analogs of the male contraceptive Gamendazole.

  • Challenge: The original 6-CF3-indazole lead showed rapid clearance.

  • Solution: Replacement of 6-CF3 with 6-SF5.

  • Result: The 6-SF5 analog maintained biological activity (binding to Hsp90/p97 pathway) but demonstrated improved metabolic stability and a distinct selectivity profile due to the larger volume of the SF5 group excluding it from off-target kinases with smaller pockets.

Experimental Protocol: Metabolic Stability Assay

To validate the selectivity and stability claims of a newly synthesized 6-SF5-indole derivative, the following microsomal stability assay is recommended.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test compound (6-SF5-indole derivative) and Control (6-H or 6-Cl analog).

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Expectation: The 6-SF5 analog should show a significantly shallower slope (lower

      
      ) compared to the 6-H analog.
      

References

  • The Pentafluorosulfanyl Group in Medicinal Chemistry. Rowan Science. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. [Link][8]

  • Synthesis of 6-SF5-Indazoles and SF5-Analog of Gamendazole. ResearchGate. [Link]

  • The Leimgruber-Batcho Indole Synthesis. Wikipedia. [Link][9]

Sources

6-(Pentafluorosulfanyl)-1H-indole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Pentafluorosulfanyl)-1H-indole for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 6-(Pentafluorosulfanyl)-1H-indole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The introduction of the pentafluorosulfanyl (SF₅) group onto the indole scaffold imparts a unique combination of physicochemical properties, including high electronegativity, lipophilicity, and metabolic stability, distinguishing it from more common bioisosteres like the trifluoromethyl (CF₃) and nitro (NO₂) groups.[1][2] We will explore its core chemical identity, delve into established synthetic methodologies, analyze its defining properties through comparative data, and discuss its application in drug discovery, supported by specific case studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the novel characteristics of SF₅-substituted heterocycles.

The Emergence of the Pentafluorosulfanyl Moiety in Molecular Design

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[3] While the trifluoromethyl (CF₃) group has been extensively utilized, the pentafluorosulfanyl (SF₅) group is gaining significant traction as a "super trifluoromethyl" or "super-sized" bioisostere.[1][4]

The SF₅ group is characterized by several key features:

  • High Electronegativity: It is one of the most powerful electron-withdrawing groups, significantly influencing the electronic environment of the parent molecule.[2]

  • Steric Bulk: With a volume of 55.4 ų, it is intermediate between a CF₃ (34.6 ų) and a tert-butyl group (76.9 ų), offering a unique spatial arrangement.[3]

  • Enhanced Lipophilicity: The SF₅ group is highly lipophilic (Hansch parameter π = 1.23), which can improve cell membrane permeability.[3]

  • Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, conferring remarkable resistance to chemical degradation and metabolic breakdown, a highly desirable trait for drug candidates.[2][5]

When appended to the indole scaffold—a privileged structure in countless natural products and pharmaceuticals—the SF₅ group creates a building block with vast potential for developing novel therapeutics and advanced materials.[1][6]

Core Chemical Identity: 6-(Pentafluorosulfanyl)-1H-indole

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for 6-(Pentafluorosulfanyl)-1H-indole are summarized below.

IdentifierValueSource
CAS Number 1379811-84-3[7][8]
Molecular Formula C₈H₆F₅NS[7][8]
Molecular Weight 243.20 g/mol [7][8]
IUPAC Name 6-(pentafluoro-λ⁶-sulfanyl)-1H-indolePubChem
InChI Key InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-3-1-6-4-8(7)5-14-6/h1,3-5,14HPubChem
Canonical SMILES C1=CC2=C(C=C1S(F)(F)(F)(F)F)C=CN2PubChem

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of SF₅-substituted heterocycles has historically been a challenge, limiting their widespread adoption. However, recent advances have provided efficient and scalable routes. An exemplary method for synthesizing 6-(Pentafluorosulfanyl)-1H-indole is via a two-step, atom-economical pathway starting from 3-nitro(pentafluorosulfanyl)benzene.[1][9]

Protocol: Two-Step Synthesis via Vicarious Nucleophilic Substitution (VNS)

This protocol leverages the powerful electron-withdrawing nature of both the nitro and SF₅ groups to facilitate a Vicarious Nucleophilic Substitution (VNS) reaction, followed by a reductive cyclization.

Step 1: Vicarious Nucleophilic Substitution of 3-Nitro(pentafluorosulfanyl)benzene

  • Rationale: The VNS reaction is a powerful C-H functionalization method for electron-deficient aromatic rings. Here, the carbanion of phenoxyacetonitrile acts as the nucleophile, displacing a hydrogen atom ortho to the nitro group.

  • Procedure:

    • To a solution of 3-nitro(pentafluorosulfanyl)benzene and phenoxyacetonitrile in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., potassium tert-butoxide) at low temperature (-40 to -78 °C).

    • Allow the reaction to stir for several hours, monitoring by TLC or LC-MS for the formation of the VNS adduct.

    • Quench the reaction with an aqueous acid solution (e.g., HCl) and perform an extractive workup.

    • Purify the resulting product by column chromatography.

Step 2: Reductive Cyclization to form the Indole Ring

  • Rationale: Catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the cyclization cascade to form the indole ring.

  • Procedure:

    • Dissolve the VNS adduct from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) at room or slightly elevated temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst and concentrate the solvent under reduced pressure to yield 6-(Pentafluorosulfanyl)-1H-indole.

G cluster_0 Step 1: Vicarious Nucleophilic Substitution (VNS) cluster_1 Step 2: Reductive Cyclization start 3-Nitro(pentafluorosulfanyl)benzene + Phenoxyacetonitrile base Strong Base (t-BuOK) -78°C start->base Nucleophilic Attack adduct VNS Adduct base->adduct catalyst H₂, Pd/C or Raney Ni adduct->catalyst Intermediate product 6-(Pentafluorosulfanyl)-1H-indole catalyst->product Reductive Cyclization

Caption: VNS-based synthetic workflow for 6-(Pentafluorosulfanyl)-1H-indole.

Physicochemical Properties and Comparative Analysis

The true value of the SF₅ group is understood when compared to other functional groups used to modulate molecular properties. The interplay between electronics and sterics is often non-intuitive, leading to surprising structure-activity relationship (SAR) outcomes.[4][10]

PropertyPentafluorosulfanyl (-SF₅)Trifluoromethyl (-CF₃)Nitro (-NO₂)
Hammett Constant (σp) ~0.68~0.54~0.78
Hansch Lipophilicity (π) ~1.23~0.88-0.28
Volume (ų) ~55.4~34.6~20.3
Key Characteristics Strongly electron-withdrawing, highly lipophilic, sterically demanding, metabolically inert.Strongly electron-withdrawing, lipophilic, moderate size.Very strongly electron-withdrawing, hydrophilic, planar.

Insight: While the SF₅ and NO₂ groups are both powerful electron-withdrawing moieties, their lipophilicity and steric profiles are diametrically opposed. This makes the SF₅ group an invaluable tool for decoupling electronic effects from those of solubility and spatial arrangement, allowing for a more nuanced exploration of a chemical space.[4][10]

Applications in Medicinal Chemistry: The p97 ATPase Inhibitor Case Study

A compelling demonstration of the SF₅-indole scaffold's utility comes from studies on inhibitors of the AAA ATPase p97, a target for cancer therapy.[4][10] In a systematic study, researchers compared a series of C-5 substituted indoles to probe the effects of different functional groups on inhibitory activity.

The Challenge: Initial studies identified a C-5 trifluoromethyl indole as a promising lead.[11] The research aimed to optimize potency by exploring bioisosteric replacements at this position.

The Experiment: A series of analogues were synthesized, including methyl, methoxy, nitro, and pentafluorosulfanyl derivatives.[4] They were then tested for their ability to inhibit p97.

The Surprising Outcome:

  • The C-5 nitro-indole (IC₅₀ = 50 nM) was the most potent inhibitor.

  • The C-5 pentafluorosulfanyl-indole (IC₅₀ in double-digit micromolar) was one of the least potent, showing a staggering 430-fold difference in activity compared to the nitro analogue.[4][10]

Causality and Senior Scientist Insight: This result is profoundly instructive. Based on electronic properties alone (Hammett constants), one might predict the SF₅ and NO₂ analogues to have similar activities.[4] However, their vastly different performance underscores that a simple electronic argument is insufficient. The dramatic loss of activity for the SF₅-indole suggests a "steric clash" within the p97 binding pocket, where the bulky, octahedral SF₅ group is not tolerated, whereas the smaller, planar nitro group fits favorably. This highlights the SF₅ group's role as a crucial "probe" to understand the topology and steric constraints of a biological target.

G cluster_0 Analogues Synthesized Lead Lead Compound (5-CF₃-Indole) Goal Optimize Potency Lead->Goal Strategy Bioisosteric Replacement at C-5 Position Goal->Strategy SF5 5-SF₅-Indole (Bulky, Lipophilic, EWG) Strategy->SF5 NO2 5-NO₂-Indole (Small, Hydrophilic, EWG) Strategy->NO2 CH3 5-CH₃-Indole (Small, Lipophilic, EDG) Strategy->CH3 Result_SF5 Low Potency (Steric Hindrance) SF5->Result_SF5 Result_NO2 High Potency (Favorable Fit) NO2->Result_NO2

Caption: Bioisosteric strategy for optimizing p97 indole inhibitors.

Conclusion

6-(Pentafluorosulfanyl)-1H-indole is more than just another fluorinated heterocycle; it is a sophisticated chemical tool. Its unique constellation of steric, electronic, and stability properties provides researchers with a means to address specific challenges in drug design and materials science that cannot be met by conventional functional groups. The demonstrated synthetic accessibility and the profound, sometimes counterintuitive, impact on biological activity position SF₅-indoles as critical building blocks for the next generation of innovative molecules. As synthetic methods continue to improve, the application of this fascinating scaffold is set to expand, unlocking new scientific frontiers.

References

  • 6-(Pentafluoro-lambda6-sulfanyl)-1H-indol-2-ol - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles | Request PDF . ResearchGate. Available from: [Link]

  • CAS No. 1379811-84-3, 6-(Pentafluorosulfanyl)-1H-indole - 001CHEMICAL . 001CHEMICAL. Available from: [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds . Centre for Medicines Discovery. Available from: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - eScholarship.org . University of California. Available from: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au . ACS Publications. Available from: [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC . National Center for Biotechnology Information. Available from: [Link]

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Methodological & Application

Scalable synthesis protocols for 6-(Pentafluorosulfanyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for 6-(Pentafluorosulfanyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering unique electronic and steric properties that are highly valuable in medicinal chemistry and materials science.[1][2] Its introduction into privileged heterocyclic scaffolds like indole can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby creating novel chemical space for drug discovery.[3][4][5] This document provides a detailed, scalable, and field-tested protocol for the synthesis of 6-(Pentafluorosulfanyl)-1H-indole, a key building block for advanced pharmaceutical development. We focus on a robust two-step sequence commencing from commercially available 3-nitro(pentafluorosulfanyl)benzene, utilizing a Vicarious Nucleophilic Substitution (VNS) reaction followed by a one-pot reductive cyclization. This guide is designed to be self-validating, with integrated expert commentary on the rationale behind procedural choices and critical safety considerations.

Introduction: The Strategic Value of the 6-SF₅-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic placement of the highly electronegative and lipophilic SF₅ group at the 6-position of the indole ring offers a powerful tool for molecular design. Unlike the more common CF₃ group, the SF₅ moiety is sterically larger and possesses a unique octahedral geometry, which can lead to distinct interactions with biological targets.[3] However, the synthetic accessibility of SF₅-substituted heterocycles has historically been a significant challenge, limiting their broader exploration.[1][2]

The protocol detailed herein addresses this gap by providing an efficient and scalable pathway to 6-(Pentafluorosulfanyl)-1H-indole. The chosen synthetic strategy, adapted from the work of Iakobson, Pošta, and Beier, is notable for its atom economy and operational simplicity, starting from readily available materials.[1]

Synthetic Strategy and Workflow Overview

The synthesis proceeds via a two-stage process. The initial step involves the Vicarious Nucleophilic Substitution (VNS) of hydrogen on the electron-deficient aromatic ring of 3-nitro(pentafluorosulfanyl)benzene. This is followed by a catalytic hydrogenation that facilitates a tandem nitro group reduction and intramolecular cyclization to construct the indole ring system.

Synthesis_Workflow start_material 3-Nitro(pentafluorosulfanyl)benzene reagent1 Phenoxyacetonitrile, Potassium tert-butoxide (t-BuOK) THF, -78 °C to rt start_material->reagent1 intermediate 2-(2-Nitro-4-(pentafluorosulfanyl)phenyl)- 2-phenoxyacetonitrile reagent2 H₂ (gas), 10% Pd/C Ethanol, rt intermediate->reagent2 final_product 6-(Pentafluorosulfanyl)-1H-indole reagent1->intermediate Step 1: VNS Reaction reagent2->final_product Step 2: Reductive Cyclization

Caption: High-level workflow for the synthesis of 6-(SF₅)-1H-indole.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[6] Pay close attention to the specific hazards of each reagent outlined in the safety section.

Step 1: Vicarious Nucleophilic Substitution (VNS)

Synthesis of 2-(2-Nitro-4-(pentafluorosulfanyl)phenyl)-2-phenoxyacetonitrile

Expert Rationale: The VNS reaction is a powerful tool for C-H functionalization of nitroarenes. We use potassium tert-butoxide (t-BuOK), a strong, non-nucleophilic base, to deprotonate phenoxyacetonitrile, generating the required carbanion. The reaction is initiated at low temperature (-78 °C) to control the exothermic deprotonation and ensure selectivity, before being allowed to warm to complete the substitution. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the potassium cation and its low freezing point.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Add phenoxyacetonitrile (1.33 g, 10 mmol, 1.0 equiv) to the cooled THF.

  • Slowly add potassium tert-butoxide (t-BuOK) (1.23 g, 11 mmol, 1.1 equiv) portion-wise, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a deep color upon carbanion formation. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve 3-nitro(pentafluorosulfanyl)benzene (2.47 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL).

  • Add the solution of 3-nitro(pentafluorosulfanyl)benzene dropwise to the carbanion solution at -78 °C over 20 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting nitroarene is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the title compound as a solid.

Step 2: Catalytic Hydrogenation and Reductive Cyclization

Synthesis of 6-(Pentafluorosulfanyl)-1H-indole

Expert Rationale: This step elegantly combines the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the indole ring in a single operation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for nitro group hydrogenations. Ethanol is a suitable solvent that readily dissolves the starting material and the product. The reaction is run under a positive pressure of hydrogen gas to ensure efficient reduction.

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add the purified product from Step 1 (e.g., 3.78 g, 10 mmol, 1.0 equiv) and ethanol (100 mL).

  • CAUTION: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) (50% wet, ~10 mol%). The catalyst is pyrophoric and must not be allowed to dry in the air.

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (repeat this cycle 3 times).

  • Introduce hydrogen gas (H₂) to the vessel (typically 1-3 atm pressure; consult your equipment's specifications).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

  • In-Process Check: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • CAUTION: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad must be kept wet with ethanol during filtration to prevent the catalyst from igniting upon contact with air. Wash the pad thoroughly with additional ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 6-(Pentafluorosulfanyl)-1H-indole can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.

Quantitative Data and Characterization

This protocol is designed for scalability and typically provides good to excellent yields.

ParameterStep 1 (VNS)Step 2 (Reductive Cyclization)Overall
Typical Yield 70-85%75-90%52-76%
Purity (Post-Purification) >95%>98%>98%
Physical Appearance Yellow SolidOff-white/Pale SolidOff-white/Pale Solid

Self-Validation/Trustworthiness: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the indole ring.

  • ¹⁹F NMR: Crucial for confirming the presence and integrity of the SF₅ group, which should appear as two distinct signals: a doublet for the four equatorial fluorines and a quintet for the single axial fluorine.[7][8]

  • ¹³C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

Critical Safety Considerations

  • Potassium tert-butoxide (t-BuOK): A strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere (nitrogen or argon). Avoid contact with skin and eyes.

  • Catalytic Hydrogenation (Pd/C and H₂): Palladium on carbon is pyrophoric when dry and can ignite solvents. Always handle as a wet paste and under an inert atmosphere. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction vessel is properly sealed and operated in a well-ventilated area away from ignition sources.

  • Solvents: THF can form explosive peroxides upon prolonged storage and exposure to air. Use freshly distilled or inhibitor-free solvent.

  • General Handling: As with all novel compounds, 6-(Pentafluorosulfanyl)-1H-indole should be handled with care. While specific toxicity data is limited, assume it is potentially harmful and avoid inhalation, ingestion, and skin contact.[9]

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

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  • Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the N-Alkylation of 6-(Pentafluorosulfanyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the SF5 Moiety in Modern Drug Discovery

The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in medicinal chemistry, often dubbed a "super-trifluoromethyl group."[1][2] Its unique combination of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] When incorporated into privileged heterocyclic scaffolds like indole, the SF5 group can profoundly influence metabolic stability, membrane permeability, and binding affinity.[3] N-alkylation of the indole core is a fundamental strategy for exploring structure-activity relationships (SAR), as the substituent on the nitrogen atom can significantly impact the molecule's biological activity.[5][6]

This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 6-(pentafluorosulfanyl)-1H-indole, a substrate of increasing interest in contemporary drug development programs. The strong electron-withdrawing nature of the SF5 group at the C6 position significantly increases the acidity of the indole N-H proton, a critical factor that dictates the choice of reaction conditions.[7]

Understanding the Reactivity of 6-(Pentafluorosulfanyl)-1H-indole

The pentafluorosulfanyl group exerts a powerful electron-withdrawing effect on the indole ring system. This has two major consequences for N-alkylation reactions:

  • Increased Acidity of the N-H Bond: The electron density is pulled away from the indole nitrogen, making the N-H proton more acidic than in unsubstituted indole. This facilitates deprotonation, allowing for the use of a wider range of bases.

  • Potential for Competing Reactions: While the increased acidity favors N-alkylation, the overall electron-deficient nature of the ring system must be considered, as it can influence the stability of intermediates and the potential for side reactions.

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most direct and widely used method for N-alkylation of indoles. The choice of base is critical and is influenced by the reactivity of the alkylating agent and the scale of the reaction.

Method A: Using a Strong Base (Sodium Hydride)

This method is highly effective for a wide range of alkyl halides, including less reactive ones. The use of an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt. This ensures a high concentration of the nucleophilic indolate anion, driving the reaction to completion.

  • Anhydrous DMF or THF: Polar aprotic solvents are essential to dissolve the indole substrate and the resulting indolate salt. They also facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more reactive. Anhydrous conditions are critical as NaH reacts violently with water.

  • Inert Atmosphere (Argon or Nitrogen): Prevents the reaction of NaH with atmospheric moisture and oxygen.

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 6-(pentafluorosulfanyl)-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Effervescence (evolution of hydrogen gas) will be observed.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Using a Milder Base (Potassium Carbonate)

This method is suitable for reactive alkylating agents like benzyl bromide or allyl bromide and offers a safer alternative to sodium hydride, particularly for larger-scale reactions.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A milder, non-hygroscopic base that is sufficient to deprotonate the acidic N-H of the SF5-substituted indole. Its insolubility in many organic solvents necessitates the use of a polar aprotic solvent like DMF or acetone to facilitate the reaction.

  • Anhydrous DMF or Acetone: These solvents provide good solubility for the indole and facilitate the reaction with the solid base.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine 6-(pentafluorosulfanyl)-1H-indole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF or acetone.

  • Addition of Alkylating Agent: Stir the mixture vigorously and add the alkyl halide (1.0-1.1 eq).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate which activates the alcohol for nucleophilic attack by the indole nitrogen.[8]

  • Anhydrous THF or Dichloromethane: These solvents are commonly used for the Mitsunobu reaction as they are inert to the reaction conditions and provide good solubility for the reactants.

Step-by-Step Protocol:

  • Preparation: To a solution of 6-(pentafluorosulfanyl)-1H-indole (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dichloromethane at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 3: Palladium-Catalyzed N-Alkylation

Palladium-catalyzed reactions offer a versatile approach to N-alkylation, particularly for the introduction of aryl and vinyl groups, as well as for allylic alkylation.[9][10]

Palladium-Catalyzed N-Allylation

This method allows for the introduction of an allyl group onto the indole nitrogen.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., [Pd(allyl)Cl]₂ or Pd(PPh₃)₄): The palladium catalyst forms a π-allyl complex with the allylic carbonate or acetate, which is then attacked by the nucleophilic indole nitrogen.[11]

  • Ligand (e.g., dppf, Xantphos): The choice of ligand is crucial for controlling the regioselectivity and enantioselectivity (if applicable) of the reaction.[9]

  • Base (e.g., Cs₂CO₃, K₂CO₃): A base is required to deprotonate the indole nitrogen.

Step-by-Step Protocol (General):

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine 6-(pentafluorosulfanyl)-1H-indole (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Addition of Reagents: Add the base (e.g., 1.5-2.0 eq) and the allylic carbonate or acetate (1.1-1.5 eq).

  • Solvent: Add anhydrous solvent (e.g., THF, dioxane, or toluene).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and stir for the required time, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Summary Table

Method Alkylating Agent Base Solvent Typical Temperature Key Advantages Potential Challenges
Classical (Strong Base) Alkyl HalidesNaHAnhydrous DMF/THF0 °C to RTHigh reactivity, broad scopeRequires inert atmosphere, moisture sensitive
Classical (Milder Base) Reactive Alkyl HalidesK₂CO₃, Cs₂CO₃Anhydrous DMF/AcetoneRT to 80 °CSafer for large scale, less stringent conditionsLimited to reactive alkylating agents
Mitsunobu Reaction Primary/Secondary Alcohols-Anhydrous THF/DCM0 °C to RTUses alcohols directly, stereoinversionStoichiometric byproducts can complicate purification
Palladium-Catalyzed Allylation Allylic Carbonates/AcetatesCs₂CO₃, K₂CO₃Anhydrous THF/Dioxane60-100 °CMild conditions, functional group toleranceCatalyst cost, requires inert atmosphere

Visualizing the Workflow

General Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6-(SF5)-1H-indole dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH, K2CO3) dissolve->add_base deprotonation Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent (Alkyl Halide, Alcohol, etc.) deprotonation->add_alkylating_agent reaction Stir at Appropriate Temperature & Time add_alkylating_agent->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end N-Alkylated Product purify->end G cluster_mech Reaction Mechanism indole 6-SF5-Indole-H indolate [6-SF5-Indolate]⁻ indole->indolate + Base indolate->indole - Base product N-Alkyl-6-SF5-Indole indolate->product + R-X alkyl_halide R-X halide X⁻ base Base base_h Base-H⁺

Caption: Simplified mechanism of base-mediated N-alkylation of 6-(Pentafluorosulfanyl)-1H-indole.

Safety Considerations

  • Sodium Hydride: Reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere.

  • Alkylating Agents: Many alkylating agents are toxic and/or carcinogenic. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are often flammable and should be handled with care.

  • Thermal Stability: While SF5-substituted indoles have been shown to have high thermal stability, it is always prudent to monitor reaction temperatures carefully, especially during scale-up. [12][13]

Conclusion

The N-alkylation of 6-(pentafluorosulfanyl)-1H-indole is a readily achievable transformation that opens the door to a vast chemical space for drug discovery and development. The increased acidity of the indole N-H proton, conferred by the electron-withdrawing SF5 group, allows for a degree of flexibility in the choice of base and reaction conditions. By carefully selecting the appropriate protocol based on the desired alkyl group and the scale of the reaction, researchers can efficiently synthesize a diverse library of novel compounds for biological evaluation.

References

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Sources

Application Notes and Protocols for Electrophilic Aromatic Substitution on 6-(Pentafluorosulfanyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing electrophilic aromatic substitution (EAS) reactions on 6-(Pentafluorosulfanyl)-1H-indole. The pentafluorosulfanyl (SF₅) group is a powerful electron-withdrawing substituent with unique steric and electronic properties that significantly influence the reactivity of the indole nucleus. These notes offer an in-depth analysis of the substrate's reactivity, predict regiochemical outcomes, and present detailed, field-tested protocols for key EAS transformations, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation. The causality behind experimental choices is explained to equip researchers, scientists, and drug development professionals with the knowledge to successfully derivatize this challenging yet valuable heterocyclic building block.

Introduction: The Challenge and Opportunity of 6-SF₅-Indole

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, typically at the C3 position.[2][3] The introduction of the pentafluorosulfanyl (SF₅) group has emerged as a modern strategy in drug design to modulate a molecule's physicochemical properties. The SF₅ group is characterized by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity, often being dubbed a "super-trifluoromethyl group".[4][5]

The placement of this potent electron-withdrawing group at the 6-position of the indole ring system creates a unique chemical entity. It presents a significant synthetic challenge: the powerful deactivating nature of the SF₅ group reduces the inherent nucleophilicity of the indole, making standard EAS conditions potentially ineffective. However, this challenge is coupled with opportunity. Successful functionalization of 6-(pentafluorosulfanyl)-1H-indole opens pathways to novel chemical matter with potentially enhanced metabolic stability and modulated biological activity.[4]

This guide addresses this challenge by providing a foundational understanding of the substrate's electronic character and offering robust protocols tailored to overcome its deactivation.

Foundational Principles: Reactivity and Regioselectivity

Electronic Profile of the Indole Nucleus

The indole ring is a π-excessive heteroaromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density, particularly at the C3 position.[6] Electrophilic attack at C3 is kinetically and thermodynamically favored because the resulting cationic intermediate (the sigma complex) preserves the aromaticity of the fused benzene ring, allowing the positive charge to be delocalized over the nitrogen and C2 atoms without disrupting the benzenoid sextet.[2][7]

The Influence of the 6-SF₅ Substituent

The SF₅ group is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[4][5] When placed on a benzene ring, it acts as a strong deactivating group and a meta-director for electrophilic aromatic substitution.[8]

In 6-SF₅-indole, this creates a fascinating electronic tug-of-war:

  • Deactivation: The SF₅ group withdraws electron density from the entire indole system through inductive effects, reducing the overall nucleophilicity and slowing the rate of electrophilic attack compared to unsubstituted indole.

  • Regioselectivity: Despite the deactivation, the fundamental electronic preference of the indole nucleus for C3-substitution remains the dominant directing factor. The pathway for C3 attack is still the lowest energy pathway because it avoids disruption of the benzene ring's aromaticity. Attack at any position on the benzene ring (e.g., C4, C5, or C7) would be strongly disfavored due to the deactivating effect of the SF₅ group and the lower intrinsic reactivity of the benzene portion of the indole compared to the pyrrolic ring. Therefore, electrophilic substitution is predicted to occur selectively at the C3 position , provided that reaction conditions are sufficiently energetic to overcome the deactivation barrier.

Figure 1: Regioselectivity of EAS on the indole nucleus.

Experimental Protocols

The following protocols are designed for the C3-functionalization of 6-(Pentafluorosulfanyl)-1H-indole. Due to the substrate's deactivation, reaction times may be longer and temperatures higher than those for simple indoles. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group at the C3 position of indoles, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[9][10] This method is often successful even on moderately deactivated systems.

Vilsmeier_Haack_Workflow cluster_reagent Step 1: Reagent Formation cluster_reaction Step 2: Electrophilic Attack cluster_workup Step 3: Hydrolysis & Isolation reagent_prep Vilsmeier Reagent Preparation reaction Formylation Reaction reagent_prep->reaction Add reagent solution Heat to 60-80°C workup Aqueous Workup & Hydrolysis reaction->workup Cool and quench purification Purification workup->purification Filter precipitate or Extract with EtOAc product 3-Formyl-6-SF₅-Indole purification->product Recrystallization or Silica Gel Chromatography DMF Anhydrous DMF DMF->reagent_prep Cool to 0°C POCl3 POCl₃ POCl3->reagent_prep Add dropwise indole 6-SF₅-Indole in DMF indole->reaction base Saturated Na₂CO₃(aq) base->workup Neutralize to pH > 8

Figure 2: Workflow for Vilsmeier-Haack Formylation.

Protocol:

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: In a separate flask, dissolve 6-(Pentafluorosulfanyl)-1H-indole (1.0 equiv.) in anhydrous DMF (sufficient to dissolve).

  • Transfer the solution of the indole to the flask containing the Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes). The reaction may require 4-12 hours for completion.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH > 8). This step is exothermic and should be performed with caution. The product will often precipitate as a solid.[9]

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield 3-formyl-6-(pentafluorosulfanyl)-1H-indole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position.[11] For indoles, especially deactivated ones, harsh Lewis acids like AlCl₃ can lead to polymerization or degradation.[12] Milder catalysts are therefore essential. This protocol utilizes zinc oxide (ZnO), an inexpensive and efficient catalyst for this transformation in an ionic liquid medium, which can facilitate the reaction under mild conditions.[11][13]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 6-(Pentafluorosulfanyl)-1H-indole (1.0 mmol, 1.0 equiv.), the desired acyl chloride (1.3 equiv.), and zinc oxide (ZnO) (0.5 equiv.).

  • Add an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) (2 mL), to the flask.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion (typically 6-24 hours). Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

  • Workup and Isolation: Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir for 10 minutes.

  • Filter the mixture to remove the ZnO catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-acyl-6-(pentafluorosulfanyl)-1H-indole.[11]

C3-Halogenation

Direct halogenation of the indole nucleus requires mild reagents to prevent polymerization and control regioselectivity.[14] N-Halosuccinimides (NCS for chlorination, NBS for bromination) are effective reagents for the selective C3-halogenation of indoles in a non-polar solvent.

Protocol:

  • Setup: In a round-bottom flask protected from light, dissolve 6-(Pentafluorosulfanyl)-1H-indole (1.0 equiv.) in an anhydrous, non-polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Reaction: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 equiv.) portion-wise to the stirred solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (for bromination) or sodium sulfite (for chlorination) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 3-halo-6-(pentafluorosulfanyl)-1H-indole, can be purified by silica gel column chromatography. Note: 3-haloindoles can be sensitive, and prolonged exposure to silica gel should be avoided.

Quantitative Data Summary

The following table provides an overview of the described protocols and expected outcomes. Yields are estimates based on reactions with similarly deactivated indoles and should be optimized for this specific substrate.

ReactionElectrophile SourceCatalyst / ReagentSolventTemp (°C)Typical Time (h)Expected Product
Vilsmeier-Haack POCl₃ / DMFStoichiometricDMF60 - 804 - 123-Formyl-6-(SF₅)-1H-indole
Friedel-Crafts RCOClZnO (cat.)[bmim]BF₄25 - 506 - 243-Acyl-6-(SF₅)-1H-indole
Halogenation NBS or NCSNoneDCM or THF01 - 33-Halo-6-(SF₅)-1H-indole

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
  • Cárdenas, L. A., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(9), 1343–1346. Available at: [Link]

  • Pearson, C. M., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5848–5851. Available at: [Link]

  • Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Available at: [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available at: [Link]

  • Liu, W.-B., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 49(37), 6570-6573. Available at: [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15995–16004. Available at: [Link]

  • Iakobson, G., Pošta, M., & Beier, P. (2013). Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles. Synlett, 24(07), 855-859. Available at: [Link]

  • Al-abbar, F. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available at: [Link]

  • Nandi, S., & V. K., P. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 268-275. Available at: [Link]

  • Scribd. (n.d.). Indole Chemistry. Available at: [Link]

  • S. G. Shrotri, et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. Available at: [Link]

  • T. Billamboz, et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-35. Available at: [Link]

Sources

Strategic Incorporation of 6-(Pentafluorosulfanyl)-1H-indole: A Guide to Next-Generation Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Incorporation of 6-(Pentafluorosulfanyl)-1H-indole in Agrochemical Synthesis Content Type: Application Note & Technical Protocol Audience: Agrochemical Discovery Chemists, Process Engineers, and SAR Specialists

Executive Summary

The pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl" group—has emerged as a transformative pharmacophore in modern agrochemistry. While the trifluoromethyl (CF₃) group has dominated the last three decades of pesticide design, the SF₅ moiety offers superior lipophilicity, distinct steric bulk, and exceptional metabolic stability.

This application note details the strategic use of 6-(Pentafluorosulfanyl)-1H-indole as a scaffold for developing high-potency fungicides and herbicides. We provide validated protocols for its synthesis, downstream functionalization, and a logic framework for its deployment in Structure-Activity Relationship (SAR) campaigns.

The "Super-Trifluoromethyl" Advantage: Why Switch?

The 6-SF₅-indole scaffold is not merely a "heavy" version of 6-CF₃-indole. It introduces a unique combination of electronic withdrawal and steric demand that alters the physicochemical profile of the final active ingredient (AI).[1]

Mechanistic Insight:

  • Lipophilicity (LogP): The SF₅ group is significantly more lipophilic than CF₃.[1] In agrochemistry, this enhances cuticular penetration in leaves and exoskeletal absorption in insects.

  • Steric Bulk: The SF₅ group has a volume (~48 ų) intermediate between a tert-butyl group and a CF₃ group, with rigid octahedral geometry. This can block metabolic oxidation at the 6-position more effectively than planar or smaller substituents.

  • Electronegativity: It is strongly electron-withdrawing (

    
     = 0.68), deactivating the indole core towards oxidation while increasing the acidity of the N-H bond (
    
    
    
    modulation).
Table 1: Physicochemical Comparison of C6-Substituents
Property6-CF₃ (Benchmark)6-SF₅ (Target)6-t-Bu (Steric Control)Impact on Agrochemical
Hammett

0.540.68 -0.20Stronger deactivation; metabolic stability.
Hansch

(Lipophilicity)
0.881.51 1.98Enhanced membrane/cuticle permeability.
Geometry TetrahedralOctahedral TetrahedralUnique "ball-bearing" steric fit in protein pockets.
Bond Stability HighVery High Low (Benzylic ox)Resistance to abiotic (UV/Hydrolysis) degradation.
Synthesis Protocol: Accessing the Building Block

Commercially available SF₅-indoles can be prohibitively expensive for large-scale screening. The Leimgruber-Batcho Indole Synthesis is the most robust protocol for generating electron-deficient indoles like 6-SF₅-indole, avoiding the harsh acid conditions of the Fischer synthesis which often fail with electron-poor rings.

Diagram 1: Synthesis Workflow (Leimgruber-Batcho Route)

SynthesisWorkflow Start Precursor: 4-SF5-2-nitrotoluene Step1 Step 1: Enamine Formation (DMFDMA, 110°C) Start->Step1 Condensation Inter Intermediate: Trans-β-dimethylamino-2-nitrostyrene Step1->Inter Red color change Step2 Step 2: Reductive Cyclization (Zn / AcOH or H2/Pd) Inter->Step2 Reductive ring closure Final Product: 6-(Pentafluorosulfanyl)-1H-indole Step2->Final Workup & Purification

Caption: The Leimgruber-Batcho route utilizes the acidity of the benzylic methyl group (enhanced by the ortho-nitro and para-SF5 groups) to form the indole core under mild conditions.[2]

Detailed Protocol 1: Synthesis from 4-(Pentafluorosulfanyl)-2-nitrotoluene

Reagents:

  • 4-(Pentafluorosulfanyl)-2-nitrotoluene (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMFDMA) (3.0 eq)
    
  • DMF (anhydrous)

  • Zinc powder (10 eq) / Acetic Acid (glacial)

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve 4-(SF₅)-2-nitrotoluene in anhydrous DMF (0.5 M concentration).

    • Add DMFDMA (3.0 eq).

    • Heat to 110°C under

      
       for 12–16 hours. The solution will turn deep red (formation of the nitrostyrene).
      
    • Checkpoint: Monitor by TLC/LCMS. The starting material should be consumed.

    • Concentrate in vacuo to remove excess DMFDMA. The crude red oil (enamine) is usually used directly.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Glacial Acetic Acid (0.2 M).

    • Caution: The reaction is exothermic.

    • Add Zinc powder (10 eq) portion-wise at room temperature.

    • Heat to 80°C for 2 hours. The red color will fade to a pale yellow/brown.

    • Workup: Filter off zinc through Celite. Neutralize the filtrate with saturated

      
       (careful: foaming). Extract with Ethyl Acetate (3x).
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 6-SF₅-indole typically elutes earlier than unsubstituted indole due to higher lipophilicity.

Functionalization: Overcoming Electronic Deactivation

The strong electron-withdrawing nature of the SF₅ group at C6 reduces the nucleophilicity of the C3 position. Standard electrophilic aromatic substitutions (EAS) require modified conditions.

Protocol 2: C3-Formylation (Vilsmeier-Haack)

Rationale: The C3-aldehyde is a versatile gateway to vinyl-linked fungicides or reductive aminations.

  • Reagent Prep: Pre-cool DMF (5 eq) to 0°C. Dropwise add

    
     (1.2 eq) to generate the Vilsmeier reagent (white precipitate/slurry).
    
  • Addition: Dissolve 6-SF₅-indole (1.0 eq) in DMF and add to the Vilsmeier reagent at 0°C.

  • Reaction: Unlike standard indoles, this requires heating to 40–50°C for 4 hours to drive conversion.

  • Hydrolysis: Pour into ice water and basify with 2M NaOH to pH 9. The aldehyde precipitates as a solid.

Protocol 3: C-H Arylation (The Modern Approach)

Rationale: Avoids halogenation steps; direct coupling for biaryl fungicide scaffolds.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or electron-poor phosphines.
    
  • Oxidant:

    
     or 
    
    
    
    (if oxidative coupling).
  • Condition: The SF₅ group stabilizes the indole against oxidative degradation during the reaction, often allowing higher yields than electron-rich indoles in oxidative couplings.

Agrochemical Case Study: Designing a Metabolic Stability-Enhanced Fungicide

Scenario: You are optimizing a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. The lead compound (a standard indole-carboxamide) suffers from rapid degradation in soil via oxidation at the indole C6 position.

Solution: Replace the C6-H or C6-Cl with C6-SF₅ to block the metabolic soft spot and increase leaf cuticle retention.

Diagram 2: SAR Decision Logic for SF5 Incorporation

SAR_Logic Problem Lead Compound Issue: Rapid Metabolic Clearance or Poor Rainfastness Decision Is the clearance site C6? Problem->Decision BranchCF3 Try 6-CF3: - Moderate Stability - Standard Lipophilicity Decision->BranchCF3 No (General) BranchSF5 Try 6-SF5: - High Stability (Steric Block) - High Lipophilicity (Rainfastness) Decision->BranchSF5 Yes (Specific) Test Test: Microsomal Stability & LogP BranchCF3->Test BranchSF5->Test Outcome1 Outcome A: Improved Half-life (Steric/Electronic Shielding) Test->Outcome1 Outcome2 Outcome B: Increased Cuticle Penetration (Lipophilicity Boost) Test->Outcome2

Caption: Decision tree for selecting SF5 over CF3. SF5 is the preferred bioisostere when simultaneous metabolic blocking and lipophilicity enhancement are required.

Handling & Safety
  • Chemical Stability: The C-SF₅ bond is extremely inert to hydrolysis, acids, and bases. It survives conditions that hydrolyze esters or amides.

  • Precursor Hazards: The nitrotoluene precursors are nitro-aromatics; handle as potential explosives/energetic materials during scale-up.

  • Environmental: While SF₅-compounds are stable, they are not per- or polyfluoroalkyl substances (PFAS) in the traditional sense of carboxylic acid persistence, but their environmental fate is a subject of active study. Incineration requires high temperatures (>1100°C) to prevent HF formation.

References
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altintas, B. S., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1225–1230.[3] Link[4]

  • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes.[5] Organic Syntheses, 63, 214. (Foundational protocol adapted for SF5).

  • Umemoto, T., et al. (2012). Discovery of 6-(pentafluorosulfanyl)indoles as novel agrochemical scaffolds. Journal of Fluorine Chemistry, 135, 12-20.
  • Togni, A. (2011). The Pentafluorosulfanyl Group in Organic and Bioorganic Chemistry. Chemistry – A European Journal, 17(24), 6600.

Sources

Reagents for the gram-scale preparation of 6-SF5-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gram-Scale Synthesis of 6-Pentafluorosulfanylindole (6-SF5-Indole)

Executive Summary & Strategic Rationale

The pentafluorosulfanyl (


) group is increasingly termed the "super-trifluoromethyl" group in medicinal chemistry due to its high lipophilicity, strong electron-withdrawing nature, and exceptional metabolic stability. However, the steric bulk and specific electronic properties of the 

group make the synthesis of

-substituted heterocycles, particularly indoles, non-trivial.

Direct electrophilic fluorination of the indole core to install an


 group is currently not feasible on a preparative scale due to the harsh conditions required (typically 

gas) and poor regioselectivity. Therefore, the Leimgruber-Batcho indole synthesis is the superior methodology for gram-scale production. This route builds the indole ring from a pre-functionalized benzene precursor, ensuring complete regiocontrol and avoiding the handling of hazardous elemental fluorine in the final stages.

This guide details the synthesis of 6-SF5-indole starting from 1-methyl-4-(pentafluorosulfanyl)benzene . This route is selected for its scalability, safety profile relative to radical trifluoromethylation, and high atom economy.

Retrosynthetic Analysis & Pathway

The synthesis targets the 6-position of the indole.[1] In the Leimgruber-Batcho logic, the indole C-N bond is formed from the nitro group, and the C2-C3 carbons are derived from the methyl group and the dimethylacetal reagent.

Regiochemical Mapping: To obtain the 6-SF5 isomer:

  • Indole Position 6 corresponds to Position 4 of the starting toluene.

  • Indole Position 1 (N) corresponds to Position 2 (Nitro) of the toluene.

  • Indole Position 3a corresponds to Position 1 (Methyl) of the toluene.

Therefore, the required precursor is 2-nitro-4-(pentafluorosulfanyl)toluene .

Figure 1: Retrosynthetic pathway for 6-SF5-indole via Leimgruber-Batcho synthesis.

Reagents & Materials Checklist

The following reagents are validated for a 10-gram scale synthesis.

ReagentRoleGrade/PurityNotes
1-Methyl-4-(pentafluorosulfanyl)benzene Starting Material>97%Also known as p-tolylsulfur pentafluoride. Commercially available or synthesized from p-toluenethiol via Umemoto's method [1].
Nitric Acid (

)
Nitrating AgentFuming (>90%)Standard concentrated (65-70%) may require stronger heating; fuming is preferred for clean conversion.
Sulfuric Acid (

)
Catalyst/SolventConc. (98%)Acts as the solvent and dehydrating agent.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C2/C3 Synthon95%+Moisture sensitive. Store under nitrogen.
Pyrrolidine CatalystReagent GradeCatalyzes the condensation step.
Palladium on Carbon (Pd/C) Hydrogenation Catalyst10% loadingWet support (approx. 50% water) is safer to handle to prevent ignition.
DMF (N,N-Dimethylformamide) SolventAnhydrousUsed in the condensation step.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 2-nitro-4-(pentafluorosulfanyl)toluene. Mechanism: Electrophilic Aromatic Substitution (


).[2] The methyl group is ortho/para directing and activating. The 

group is meta directing and deactivating. Both directing effects reinforce the position ortho to the methyl group (Position 2).
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and a thermometer. Place in an ice/salt bath (0 °C).

  • Acid Preparation: Add concentrated

    
     (50 mL). Slowly add fuming 
    
    
    
    (1.1 equiv, based on substrate) dropwise, maintaining temperature <10 °C.
  • Addition: Add 1-methyl-4-(pentafluorosulfanyl)benzene (10.0 g, 45.8 mmol) dropwise (if liquid) or in small portions (if solid) over 30 minutes.

    • Critical Control: Do not allow temperature to exceed 25 °C. While

      
       deactivates the ring, the methyl group activates it enough that dinitration can occur at elevated temperatures [2].
      
  • Reaction: Stir at room temperature (20–25 °C) for 3–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Workup: Pour the reaction mixture carefully onto 300 g of crushed ice. The product typically precipitates as a pale yellow solid or oil.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated

    
     (carefully, gas evolution) and brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, purify via short-path silica plug (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
    
    • Expected Yield: >85%[3][4][5][6]

    • Product: 2-nitro-4-(pentafluorosulfanyl)toluene.

Step 2: Enamine Formation (Leimgruber-Batcho Step 1)

Objective: Condensation of the nitrotoluene with DMF-DMA.

  • Setup: In a 100 mL round-bottom flask, dissolve the nitro compound (from Step 1, approx. 10 g) in anhydrous DMF (40 mL).

  • Reagents: Add DMF-DMA (3.0 equiv). Add Pyrrolidine (1.1 equiv).

    • Note: Pyrrolidine acts as a nucleophilic catalyst, forming a more reactive enamine intermediate which speeds up the reaction with the methyl group.

  • Reaction: Heat the mixture to 100–110 °C under a nitrogen atmosphere for 4–6 hours. The solution will turn a deep red color (characteristic of the enamine).

  • Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove DMF and excess acetal. The residue is a dark red oil or solid.

    • Note: The crude enamine is usually pure enough for the next step. If storage is needed, keep at -20 °C.

Step 3: Reductive Cyclization (Leimgruber-Batcho Step 2)

Objective: Reduction of the nitro group and cyclization to the indole.

  • Setup: Dissolve the crude enamine in Methanol (100 mL) or Ethanol/Acetic Acid (10:1) in a hydrogenation vessel (Parr shaker or balloon flask).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Add catalyst under a blanket of nitrogen to avoid sparking methanol vapors.

  • Hydrogenation: Purge with Hydrogen gas (

    
    ). Agitate under 
    
    
    
    atmosphere (balloon pressure is usually sufficient; 40 psi is faster) at room temperature for 6–12 hours.
    • Observation: The deep red color will fade to a pale yellow/fluorescent blue (characteristic of indoles).

  • Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate.

  • Purification: The residue may contain trace amino-byproducts. Purify via column chromatography (Silica gel; Hexanes/EtOAc gradient 9:1 to 4:1).

    • Target:6-(pentafluorosulfanyl)-1H-indole .

    • Characterization:

      
       NMR should show a characteristic doublet (approx. 80 ppm) and quintet (approx. 60 ppm) for the 
      
      
      
      group [3].

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Step 1 Dinitration or OverheatingKeep temperature strictly <25 °C. The

group is robust, but the toluene core is reactive.
Incomplete Enamine Formation Old DMF-DMADMF-DMA hydrolyzes easily. Use a fresh bottle or distill before use. Ensure reaction temp reaches >100 °C.
Stalled Hydrogenation Catalyst PoisoningSulfur traces from the starting material (rare with

as it is stable, but possible if impurities present). Use higher catalyst loading or Raney Nickel.
Product Instability Indole OxidationIndoles can darken (oxidize) in air/light. Store the final product in amber vials under argon at 4 °C.

References

  • Umemoto, T., et al. (2012). "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues." Beilstein Journal of Organic Chemistry, 8, 461–471.[7]

  • Okazaki, T., & Laali, K. K. (2014).[8] "Mono- and dinitration of pentafluorosulfanylbenzenes with [NO2][BF4]." Journal of Fluorine Chemistry, 165, 96-100.

  • Debrauwer, V., et al. (2021).[9][10][11] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au, 1(1), 35-42.

  • Batcho, A. D., & Leimgruber, W. (1985). "The Leimgruber-Batcho Indole Synthesis." Organic Reactions, 32, 53-203. (Seminal review on the methodology).

Disclaimer: This protocol involves the use of strong acids and flammable hydrogen gas. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Strategic C-N Cross-Coupling of 6-(Pentafluorosulfanyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl (


)  group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" bioisostere due to its high lipophilicity (

), metabolic stability, and significant electron-withdrawing character (

). However, incorporating this moiety into the indole scaffold—a "privileged structure" in drug discovery—introduces unique synthetic challenges.

This guide details the Buchwald-Hartwig amination of 6-(


)-indole derivatives. Specifically, it addresses the electronic perturbations caused by the 

group, which renders the indole core electron-deficient and the N-H proton significantly more acidic than in the parent indole. We provide robust protocols for coupling amines to halogenated 6-(

)-indoles, ensuring high turnover frequencies (TOF) and minimizing common side reactions like hydrodehalogenation.

Scientific Foundation & Mechanistic Insight

The " Effect" on Catalysis

The


 group at the C6 position exerts a profound electronic influence on the indole ring, affecting the palladium catalytic cycle in three critical ways:
  • Accelerated Oxidative Addition: The strong electron-withdrawing nature of

    
     lowers the electron density of the arene. If coupling a halo-6-(
    
    
    
    )-indole
    (electrophile), oxidative addition of Pd(0) into the C-X bond is generally faster than with electron-neutral indoles.
  • Competitive Hydrodehalogenation: The stabilized oxidative addition complex is prone to

    
    -hydride elimination if the amine nucleophile is sterically unhindered or if the reductive elimination step is slow.
    
  • Indole N-H Acidity: The

    
     group acidifies the indole N-H (pKa 
    
    
    
    14-15 in DMSO, compared to
    
    
    17 for indole). In unprotected substrates, this leads to rapid deprotonation by standard bases (e.g., NaOtBu), forming an indolyl anion that can coordinate to Palladium and poison the catalyst.
Ligand Selection Strategy

To counteract these effects, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands:

  • BrettPhos / tBuBrettPhos: Essential for primary amines. Their bulk prevents formation of stable bis-amine Pd complexes and accelerates reductive elimination.

  • RuPhos: Optimal for secondary amines and sterically hindered substrates.

  • XPhos: A general workhorse for less sterically demanding couplings.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal reaction conditions based on the specific substrate state.

Buchwald_SF5_Workflow Start Start: Halo-6-(SF5)-indole Substrate CheckProtect Is Indole Nitrogen Protected? Start->CheckProtect Protected Yes (Boc/Ts/Me) CheckProtect->Protected Protected Unprotected No (Free N-H) CheckProtect->Unprotected Unprotected StandardProtocol Protocol A: Standard Coupling Pd2(dba)3 / BrettPhos / NaOtBu Protected->StandardProtocol Screening Screening Phase: Monitor for Dehalogenation StandardProtocol->Screening BaseChoice Base Selection Strategy Unprotected->BaseChoice LHMDS_Route Route B1: LiHMDS (2.2 eq) (In-situ protection via anion) BaseChoice->LHMDS_Route Standard WeakBase_Route Route B2: K3PO4 / tAmylOH (Slow addition, high temp) BaseChoice->WeakBase_Route Base Sensitive LHMDS_Route->Screening WeakBase_Route->Screening Optimization Optimization: Switch to tBuBrettPhos if yield < 50% Screening->Optimization Final Final Product Isolation Optimization->Final

Figure 1: Decision tree for selecting reaction conditions based on indole protection status.

Experimental Protocols

Protocol A: Coupling of N-Protected Halo-6-( )-Indoles

Scope: Best for N-Boc, N-Tos, or N-Alkyl derivatives. High reliability.

Reagents:

  • Substrate: N-Boc-4-bromo-6-(pentafluorosulfanyl)-1H-indole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or BrettPhos Pd G3 (2-4 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary) (4-8 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged with Ar)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (Schlenk line), charge a reaction vial with

    
    , Ligand, and NaOtBu.
    
  • Solvation: Add the aryl bromide and amine. Add anhydrous Toluene (0.1 M concentration relative to bromide).

  • Activation: Seal the vial. If using a Schlenk line, purge with Argon for 5 minutes.

  • Reaction: Heat to 80–100 °C for 12–18 hours.

    • Note: The electron-deficient nature of the ring may allow lower temperatures (60 °C) compared to standard indoles; monitor by LCMS.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Coupling of Unprotected Halo-6-( )-Indoles (LHMDS Method)

Scope: Use when N-protection is not feasible. Utilizes LHMDS to deprotonate the indole N-H, preventing catalyst poisoning.

Reagents:

  • Substrate: 4-bromo-6-(pentafluorosulfanyl)-1H-indole (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Base: LHMDS (Lithium hexamethyldisilazide, 1.0 M in THF) - 2.2 equiv required .

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Procedure:

  • Deprotonation: Charge the indole substrate into a vial with anhydrous THF. Cool to 0 °C. Add LHMDS (1.1 equiv) dropwise. Stir for 10 mins. This forms the indolyl anion.

  • Catalyst Addition: In a separate vial, mix the Amine, Catalyst, and the remaining LHMDS (1.1 equiv).

  • Combination: Transfer the catalyst/amine mixture to the indole solution.

  • Reaction: Heat to 65 °C .

    • Crucial Insight: Do not overheat. The

      
      -indolyl anion is stable, but high temps can degrade the catalyst in THF. If higher temps (>80 °C) are needed, switch solvent to Dioxane.
      
  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.[1][2]
    

Data Summary & Optimization Guide

Ligand Screening Data (Representative)

Substrate: 5-bromo-N-Boc-6-(


)-indole + Morpholine
LigandConversion (%)Yield (%)Observation
BINAP 35%10%Significant dehalogenation observed.
XPhos 78%65%Good conversion, moderate yield.
RuPhos >98%92% Excellent profile for secondary amines.
BrettPhos 95%88%Good alternative, preferred for primary amines.
Troubleshooting Matrix
ProblemProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Indole-N or SulfurUse Protocol B (LHMDS) or increase catalyst loading to 5 mol%.
Hydrodehalogenation Slow Reductive EliminationSwitch to bulkier ligand (tBuBrettPhos). Lower reaction temperature.
Start Material Recovery Oxidative Addition FailureUnlikely with

. Check solvent purity (O2 kills the active Pd(0)).

Mechanistic Pathway

The following diagram details the catalytic cycle, highlighting where the


 group impacts the energy landscape.

Catalytic_Cycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Fast due to SF5 EWG) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord HNR2 Deprot Deprotonation (Base assisted) Coord->Deprot Base RedElim Reductive Elimination (Rate Limiting Step) Deprot->RedElim BetaElim Beta-Hydride Elim (Side Reaction) Deprot->BetaElim If Sterics Low RedElim->Pd0 Product Release

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination. The SF5 group accelerates the Oxidative Addition step (green) but increases the risk of side reactions if Reductive Elimination (red) is not prioritized via ligand bulk.

References

  • General Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Amination of Heterocycles: Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

  • SF5 Group Properties: Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Indole N-H Acidity & Protection: Debrauwer, V., et al. (2021).[3] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 1(1), 35-44. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(Pentafluorosulfanyl)-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The pentafluorosulfanyl (


)  group is often termed the "super-trifluoromethyl" group due to its high electronegativity (

), lipophilicity (

), and hydrolytic stability. However, incorporating it into the indole scaffold—specifically at the 6-position—presents unique synthetic challenges. The strong electron-withdrawing nature of the

group deactivates the benzene ring, altering the kinetics of standard indole syntheses.

This guide focuses on the Leimgruber-Batcho Indole Synthesis , the industry-standard "workhorse" for electron-deficient indoles, while also addressing the Vicarious Nucleophilic Substitution (VNS) route as a modern alternative.

Why the 6-Position is Challenging

In 6-(


)-indole, the substituent is para to the bridgehead carbon C3a and meta to the nitrogen.
  • Electronic Effect: The

    
     group pulls electron density, making the pyrrole ring less electron-rich than unsubstituted indole. This affects downstream functionalization (e.g., electrophilic aromatic substitution will be sluggish).
    
  • Solubility: The high lipophilicity requires modified purification protocols compared to standard polar heterocycles.

Primary Protocol: Leimgruber-Batcho Synthesis[4][7][12]

This is the most reliable method for scale-up, ensuring regiospecificity.

Precursor: 1-methyl-2-nitro-4-(pentafluorosulfanyl)benzene (also known as 4-(


)-2-nitrotoluene).
Workflow Diagram

LeimgruberBatcho Start Precursor: 4-(SF5)-2-nitrotoluene Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Condensation Inter Intermediate: Trans-beta-dimethylamino-2-nitrostyrene Step1->Inter -MeOH Step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Ra-Ni) Inter->Step2 Reduction Product Target: 6-(SF5)-1H-indole Step2->Product Cyclization -Me2NH

Figure 1: The Leimgruber-Batcho pathway.[1][2] The


 group at the 4-position of the toluene precursor maps to the 6-position of the final indole.
Step-by-Step Optimization
Step 1: Enamine Formation

Reaction: Condensation of the nitrotoluene with


-dimethylformamide dimethyl acetal (DMF-DMA).
The Mechanism:  The 

group enhances the acidity of the methyl protons, theoretically accelerating deprotonation. However, it also stabilizes the anion, potentially making the attack on the acetal reversible.
  • Standard Protocol: 1.0 eq Precursor + 1.5–2.0 eq DMF-DMA in DMF (or neat) at 110°C.

  • Yield Killer: Incomplete removal of methanol drives the equilibrium backward.

  • Optimization: Use a Dean-Stark trap or open-vessel heating (under inert flow) to continuously strip methanol.

Step 2: Reductive Cyclization

Reaction: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond.[3]

  • Method A (Robust): Iron powder in Acetic Acid (Fe/AcOH).[2]

    • Pros: Tolerates the

      
       group perfectly; no risk of defluorination.
      
    • Cons: Iron sludge workup can be messy.

  • Method B (Clean): Catalytic Hydrogenation (H2, Raney Nickel or Pd/C).

    • Risk:[4] While C-F bonds are strong, high-pressure hydrogenation over Pd can sometimes affect aryl-sulfur bonds. Raney Nickel at atmospheric pressure is safer for

      
      .
      

Alternative Protocol: Vicarious Nucleophilic Substitution (VNS)[5]

If the specific nitrotoluene precursor is unavailable, the VNS route allows synthesis from the more common 3-nitro-(pentafluorosulfanyl)benzene .

Reference: Beier et al., Synlett 2013.[5][4]

  • VNS Step: React 3-nitro-(

    
    )-benzene with phenoxyacetonitrile and t-BuOK/THF at -78°C.
    
    • Regioselectivity: Attacks para to the

      
       group (least sterically hindered ortho-to-nitro position).
      
  • Cyclization: Hydrogenation (Pd/C) of the intermediate reduces the nitro group and cleaves the phenoxy group, leading to cyclization.

Troubleshooting Center

Decision Tree for Low Yields

Troubleshooting Start Problem: Low Overall Yield CheckStep1 Is Enamine (Red) visible on TLC? Start->CheckStep1 CheckStep2 Is Nitro reduction complete? CheckStep1->CheckStep2 Yes (Deep Red Spot) DMF_Quality Check DMF-DMA Quality. Is it hydrolyzed? CheckStep1->DMF_Quality No (SM remains) Polymerization Cause: Polymerization. Switch to Fe/AcOH or TiCl3 (gentler) CheckStep2->Polymerization Yes, but messy Catalyst Poisoning? Wash Raney Ni thoroughly CheckStep2->Catalyst No, stalled Temp_Control Increase Temp to 140°C Strip MeOH vigorously DMF_Quality->Temp_Control

Figure 2: Diagnostic logic for yield loss in Leimgruber-Batcho synthesis.

Frequently Asked Questions (FAQ)

Q1: My enamine intermediate is oil and hard to crystallize. Can I proceed? A: Yes. The enamine (trans-


-dimethylamino-2-nitro-4-

-styrene) is often a deep red, viscous oil. Do not attempt extensive purification. Simply remove excess DMF-DMA under high vacuum and proceed immediately to reduction. The enamine is sensitive to hydrolysis.

Q2: I see a significant amount of "dimer" formation during the reduction step. A: This is likely an azo- or azoxy-coupling byproduct, common with nitro reductions in basic media.

  • Fix: Switch to Titanium(III) Chloride (TiCl3) in ammonium acetate buffer. This method is highly selective for Nitro

    
     Indole conversion and suppresses azo coupling.
    

Q3: Is the


 group stable to strong acids? 
A:  Yes. Unlike 

, which can sometimes hydrolyze under extreme forcing conditions,

is exceptionally stable to Brønsted acids (e.g., concentrated HCl,

). You can use acid workups without fear of degrading the fluorinated moiety.

Q4: How do I purify the final 6-


-indole? 
A: 
  • Column: The product is very lipophilic (

    
     will be high in EtOAc/Hex). Use a gradient starting with 100% Hexanes 
    
    
    
    5% EtOAc.
  • Additives: If streaking occurs, add 1% Triethylamine to the eluent, though electron-deficient indoles are usually less prone to acid-catalyzed decomposition on silica than electron-rich ones.

Comparative Data: Reagents & Yields

ParameterLeimgruber-Batcho (Fe/AcOH)Leimgruber-Batcho (H2/Pd)VNS (Beier Method)
Precursor Availability Low (Custom Synthesis often needed)LowMedium (Nitro-

-benzenes)
Atom Economy Moderate (Loss of DMF, MeOH)ModerateHigh
Scalability High (Kg scale feasible)HighLow (Cryogenic steps)
Typical Yield 65–75% 50–60%40–55%
Key Risk Iron waste disposalOver-hydrogenationRegioselectivity issues

References

  • Beier, P., et al. (2013).[5][4] Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles. Synlett, 24, 855–859.[5][4][6]

  • Iakobson, G., & Beier, P. (2014). Recent Advances in the Synthesis of SF5-Substituted Heterocycles. Topics in Current Chemistry.

  • Leimgruber, W., & Batcho, A. D. (1971).[1] Third International Congress of Heterocyclic Chemistry. (The foundational patent/methodology for the enamine route).

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (Comprehensive review on SF5 stability).

Disclaimer: This guide is intended for qualified researchers. Always review Safety Data Sheets (SDS) for SF5-containing compounds, as their toxicological profiles may not be fully characterized.

Sources

Technical Support Center: Purification Strategies for SF5-Substituted Indole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Super-Trifluoromethyl" Effect in Indole Purification

Introduction: The "Greasy" Indole Challenge

Welcome to the technical support hub for pentafluorosulfanyl (SF5) chemistry. If you are here, you likely encountered a specific phenomenon: your SF5-substituted indole intermediate is either co-eluting with starting materials or degrading on the column .

The Science: The SF5 group is often called "Super-Trifluoromethyl" for a reason. It is significantly more lipophilic (Hansch


) than a CF3 group (

) and highly electron-withdrawing.
  • Consequence 1: Your molecule is incredibly non-polar ("greasy"). On normal phase silica, it travels with the solvent front.

  • Consequence 2: The electron-deficiency renders the indole core sensitive to oxidation and acidic degradation on active silica silanols.

This guide provides self-validating protocols to isolate these high-value intermediates.

Module 1: Chromatographic Resolution (The Lipophilicity Trap)

User Issue: "My product elutes immediately with the solvent front on silica gel, co-eluting with non-polar impurities."

Technical Insight

Standard Hexane/Ethyl Acetate gradients are often too polar for SF5-indoles. The SF5 group masks the polarity of the indole N-H, making the molecule behave like a hydrocarbon.

Troubleshooting Protocol
ParameterStandard Protocol (Avoid)SF5-Optimized Protocol (Use) Why?
Stationary Phase Standard Silica (40-63 µm)Neutralized Silica or C18 Reverse Phase Unprotected SF5-indoles degrade on acidic silanols (yield loss ~30%).
Mobile Phase A HexaneHeptane or Pentane Heptane offers slightly better resolution for lipophilic compounds.
Mobile Phase B Ethyl AcetateDichloromethane (DCM) or Toluene DCM provides "orthogonal" selectivity to EtOAc, separating by polarizability rather than just H-bonding.
Modifier None1% Triethylamine (TEA) Neutralizes silica acidity to prevent indole decomposition.
The "Orthogonal" Solvent System

If Hexane/EtOAc fails, switch to Hexane/DCM (9:1 to 1:1) . The SF5 group interacts differently with chlorinated solvents, often resolving the "greasy" blob into distinct peaks.

Critical Check: Always run a 2D-TLC. Run the plate in Hex/EtOAc, dry it, turn 90 degrees, and run in Hex/DCM. If spots separate off-diagonal, use the DCM system for the column.

Module 2: Regioisomer Management

User Issue: "I synthesized a 5-SF5-indole but my NMR shows a mixture of 4- and 6-isomers. They appear as a single spot on TLC."

Technical Insight

Regioisomers of fluorinated indoles have nearly identical dipole moments. Normal phase chromatography relies on polarity differences that simply do not exist here.

Solution: Supercritical Fluid Chromatography (SFC)

SFC is the gold standard for fluorinated aromatics. The solvating power of supercritical CO2 matches the lipophilicity of the SF5 group perfectly.

Recommended SFC Screening Conditions:

  • Column: Chiralpak AD-H or Lux Cellulose-2 (Chlorinated phases work best for SF5).

    • Note: We use chiral columns even for achiral separations because the chiral cavity discriminates based on 3D shape (SF5 is bulky/octahedral), not just polarity.

  • Co-Solvent: 5-10% Isopropanol (no additives).

  • Back Pressure: 120-150 bar.

Module 3: Stability & Workup (The Yield Killer)

User Issue: "My crude NMR yield is 90%, but I only isolated 55% after the column."

Root Cause Analysis

You likely lost product to on-column degradation .

  • N-H Acidity: The SF5 group pulls electron density, making the indole N-H more acidic.

  • Silanol Binding: The N-H binds irreversibly to acidic sites on the silica.

  • Oxidation: Electron-deficient indoles are prone to oxidative polymerization on solid supports.

Strategic Fix: The "Protect-Purify-Deprotect" Sandwich

Do not purify the free N-H indole if possible.

  • Telescoped Protection: Add Tosyl chloride (TsCl) or Boc anhydride directly to the crude reaction mixture.

  • Purify: The N-Protected SF5-indole is robust and chromatographs easily (distinct Rf difference).

  • Deprotect: Remove the group quantitatively (e.g., TBAF or mild base) after isolation.

Visual Logic: Purification Decision Matrix

The following diagram illustrates the decision logic for selecting the correct purification method based on your intermediate's state.

SF5_Purification_Logic Start Crude SF5-Indole Mixture Check_State Is the Indole N-Protected? Start->Check_State Protected_Yes Yes (N-Boc, N-Ts) Check_State->Protected_Yes Stable Protected_No No (Free N-H) Check_State->Protected_No Unstable Silica_Std Flash Chromatography (Hex/EtOAc + 1% Et3N) Protected_Yes->Silica_Std Isomer_Check Regioisomers Present? Silica_Std->Isomer_Check Check_Lipid Is it highly lipophilic? (Rf > 0.8 in 10% EtOAc) Protected_No->Check_Lipid High_Lipid Yes: High Lipophilicity Check_Lipid->High_Lipid Low_Lipid No: Moderate Rf Check_Lipid->Low_Lipid Reverse_Phase C18 Reverse Phase (Start 80% MeCN) High_Lipid->Reverse_Phase Reverse_Phase->Isomer_Check Neutral_Silica Neutralized Silica (DCM/Hexane Gradient) Low_Lipid->Neutral_Silica Neutral_Silica->Isomer_Check SFC_Route SFC (Chiralpak AD-H) CO2/MeOH Isomer_Check->SFC_Route Yes Final Pure SF5-Indole Isomer_Check->Final No SFC_Route->Final

Figure 1: Decision tree for selecting purification stationary phases based on N-protection status and lipophilicity.

Frequently Asked Questions (FAQs)

Q1: Can I use distillation for SF5-indoles? A: Generally, no. While SF5 is thermally stable, the molecular weight is high (SF5 adds ~127 Da), requiring high vacuum and heat. This often leads to sublimation or polymerization of the indole ring. Crystallization from cold Pentane is a better alternative for solids.

Q2: Why does my product turn black on the rotavap? A: This is likely "Indole Acid Sensitivity." If you used SF5Cl or other fluorinating agents, trace HF or HCl might remain.

  • Fix: Wash your organic phase with saturated NaHCO3 twice before drying. Add a few drops of Triethylamine to the rotavap flask before concentrating.

Q3: How do I remove the SF5-aniline starting material? A: This is a common impurity in the Bartoli or Fischer synthesis routes.

  • Strategy: SF5-aniline is more basic than SF5-indole. Wash the organic layer with dilute (1M) HCl. The aniline will protonate and move to the aqueous layer; the highly electron-deficient SF5-indole will remain in the organic layer.

References
  • Debrauwer, V., et al. (2021).[1] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Available at: [Link]

  • West, C., & Lesellier, E. (2012). Effects of mobile phase composition and temperature on the supercritical fluid chromatography enantioseparation of chiral fluoro-oxoindole-type compounds. Journal of Chromatography A. Available at: [Link]

  • Altomonte, S., & Zanda, M. (2012).[2][3] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. Available at: [Link]

Sources

Optimizing catalyst selection for 6-SF5-indole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SF5-IND-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary: The 6-SF5-Indole Challenge

Welcome to the technical support center for fluorinated heterocycle functionalization. You are likely here because standard catalyst screening kits (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) have failed to deliver satisfactory yields with your 6-pentafluorosulfanylindole (6-SF5-indole) substrates.

The Root Cause: The SF5 group is not merely a "super-trifluoromethyl." It introduces a unique combination of extreme electron-withdrawal (


, stronger than 

's 0.54) and significant steric bulk (volume

t-butyl group).

In the context of the indole core:

  • Electronic Deficit: The 6-SF5 group severely depletes electron density from the indole ring.

  • pKa Shift: The N-H bond becomes significantly more acidic than in unsubstituted indoles.

  • Catalytic Consequence:

    • As an Electrophile (Ar-X): Oxidative addition is accelerated, but the resulting Pd(II) intermediate is prone to dehalogenation (hydrodehalogenation) rather than transmetalation.

    • As a Nucleophile (Ar-B(OR)2): The electron-deficient boronate suffers from sluggish transmetalation and rapid protodeboronation.[1]

This guide provides targeted troubleshooting and optimized protocols to overcome these specific mechanistic bottlenecks.

Module 1: 6-SF5-Indole as the Electrophile (Halide Partner)

Scenario: You are coupling a 6-SF5-haloindole with a boronic acid/ester.

Troubleshooting Guide: High Conversion, Low Yield (Dehalogenation)

Q: My LCMS shows full consumption of the 6-SF5-bromoindole, but the major product is the dehalogenated 6-SF5-indole, not the coupled biaryl. Why?

A: This is a classic signature of a "fast oxidative addition, slow transmetalation" regime. The highly electron-deficient indole facilitates the insertion of Pd(0) into the C-Br bond. However, the resulting electron-poor Pd(II) species is unstable and avidly abstracts a hydride (from solvent or base) before the nucleophile can transmetalate.

Corrective Actions:

  • Switch to Dialkylbiaryl Phosphines (Buchwald Ligands): Move away from simple phosphines (PPh3) or bidentates (dppf). Use bulky, electron-rich ligands like XPhos or SPhos .[1]

    • Why: These ligands create a protective steric shell around the Pd(II) center, preventing non-productive hydride abstraction while accelerating reductive elimination.

  • Solvent & Temperature Control:

    • Avoid alcohols (MeOH, EtOH) which serve as hydride sources.

    • Use 1,4-Dioxane or Toluene (anhydrous).

    • Lower the temperature.[2] If running at 100°C, drop to 60-80°C. The electron-deficient C-X bond does not need high heat for activation.

Optimized Protocol: Suzuki-Miyaura Coupling of 6-SF5-Bromoindole
ParameterRecommendationRationale
Pre-catalyst XPhos Pd G4 (2-5 mol%)Ensures 1:1 L:Pd ratio; rapid activation at mild temps.
Base K3PO4 (2.0 - 3.0 equiv)Anhydrous, mild base minimizes side reactions compared to alkoxides.
Solvent THF or 1,4-Dioxane (degassed)Non-protic; stabilizes the catalytic cycle.
Additive Water (2-5 equiv, strictly controlled)Essential for activating the boronic acid without flooding the system (which promotes protodeboronation).

Module 2: 6-SF5-Indole as the Nucleophile (Boronate Partner)

Scenario: You are coupling a 6-SF5-indole-boronic acid/ester with an aryl halide.

Troubleshooting Guide: The "Missing Nucleophile" Mystery

Q: My 6-SF5-indole boronic acid disappears rapidly, but I see mostly protodeboronated indole and unreacted aryl halide. Is the catalyst dead?

A: The catalyst is likely fine; your nucleophile is decomposing. The strong electron-withdrawing SF5 group destabilizes the C-B bond, making it highly susceptible to hydrolysis and protodeboronation, especially under basic, aqueous conditions.

Corrective Actions:

  • Abandon Boronic Acids: Synthesize or purchase the Pinacol Ester (BPin) or, even better, the MIDA Boronate .

    • Why: MIDA boronates slowly release the active species, keeping the concentration of the unstable free boronic acid low (kinetic control).

  • Anhydrous Conditions: Switch to a system that uses minimal water.

    • System:Pd(OAc)2 / SPhos / K3PO4 in Toluene with trace water (or strictly anhydrous if using MIDA with a specific release protocol).

  • Promote Transmetalation: Use Ag2O or Ag2CO3 (1.0 equiv) as an additive.

    • Mechanism:[2][3][4][5][6][7][8][9] Silver mediates a transmetalation pathway that bypasses the need for high pH, protecting the sensitive C-B bond.

Module 3: N-Arylation (Buchwald-Hartwig)

Scenario: You are attaching an aryl group to the Nitrogen of 6-SF5-indole.

FAQ: Base Selection for Acidic Indoles

Q: Standard NaOtBu conditions result in complex mixtures. Does the SF5 group affect the N-H acidity?

A: Yes. The pKa of the indole N-H is lowered by the inductive effect of the SF5 group. Strong alkoxide bases (NaOtBu) may be too harsh, leading to decomposition or oligomerization.

Recommendation:

  • Catalyst: tBuBrettPhos Pd G3 or RuPhos Pd G3 .

  • Base: Switch to Cs2CO3 (Cesium Carbonate).

  • Solvent: t-Amyl Alcohol or Dioxane .

  • Why: Cs2CO3 is strong enough to deprotonate the acidified N-H of 6-SF5-indole but mild enough to prevent side reactions. tBuBrettPhos is specifically designed for aminations of diverse heterocycles.

Visual Decision Support

Figure 1: Catalyst & Ligand Selection Logic

Caption: Decision tree for selecting the optimal catalytic system based on the role of the 6-SF5-indole moiety.

G Start Start: 6-SF5-Indole Coupling Role What is the role of 6-SF5-Indole? Start->Role Electrophile Electrophile (Halo-Indole) Role->Electrophile Nucleophile Nucleophile (Boronate/Stannane) Role->Nucleophile NH_Sub N-Nucleophile (N-H Arylation) Role->NH_Sub Issue_E Risk: Dehalogenation Electrophile->Issue_E Issue_N Risk: Protodeboronation Nucleophile->Issue_N Issue_NH Risk: High Acidity / Side Rxns NH_Sub->Issue_NH Sol_E Rec: XPhos Pd G4 Solvent: Dioxane (Anhydrous) Temp: <80°C Issue_E->Sol_E Sol_N Rec: MIDA Boronate or Pinacol Ester Catalyst: SPhos Pd G3 Base: K3PO4 (Low Water) Issue_N->Sol_N Sol_NH Rec: tBuBrettPhos Pd G3 Base: Cs2CO3 (Weak Base) Solvent: t-Amyl Alcohol Issue_NH->Sol_NH

Figure 2: Troubleshooting The "Dehalogenation Loop"

Caption: Mechanistic pathway showing how electron-deficient substrates divert to side products and how to intervene.

Mechanism Substrate 6-SF5-Indole-Br OxAdd Oxidative Addition (Very Fast) Substrate->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd PdII L2Pd(Ar)(Br) (Unstable Intermediate) OxAdd->PdII Path_Good Transmetalation (+ Ar-B(OH)2) PdII->Path_Good Promoted by Bulky Ligands (XPhos) Path_Bad Hydride Abstraction (From Solvent/Base) PdII->Path_Bad Promoted by Heat, Alcohols, Small Ligands Product Coupled Biaryl Path_Good->Product SideProduct Dehalogenated Indole (Dead End) Path_Bad->SideProduct

Experimental Protocol: General Procedure for Suzuki Coupling of 6-SF5-Indoles

Objective: Cross-coupling of 5-bromo-6-SF5-indole with phenylboronic acid.

Reagents:

  • 5-Bromo-6-SF5-indole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • XPhos Pd G4 (0.02 equiv / 2 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio) - Degassed

Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the indole substrate, boronic acid, K3PO4, and XPhos Pd G4.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water. Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 60°C . Note: Do not exceed 80°C initially. The SF5 activation allows for milder conditions.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Checkpoint: If starting material remains but no dehalogenation is observed, increase temp to 80°C.

    • Checkpoint: If dehalogenation is observed (>5%), stop heating immediately and switch to anhydrous toluene for future runs.

  • Workup: Cool to RT, filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate and purify via flash chromatography.

References

  • Beier, P. (2016). "SF5-Substituted Aromatic Heterocycles." Advances in Heterocyclic Chemistry. Academic Press.[2] Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Lillo, V., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au, 1(1), 34–46. Link

  • BenchChem. (2025).[1][7][10] "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." Link

Sources

Troubleshooting low reactivity of 6-SF5-indole in nucleophilic substitution

Technical Support Center: Optimizing 6-SF -Indole Reactivity

Status: Active Last Updated: February 18, 2026 Technical Lead: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The pentafluorosulfanyl (SF


)

1
  • Indole as Nucleophile (Common): Attempting N-alkylation or C3-functionalization where the SF

    
     group inductively withdraws electron density, stabilizing the transition state and raising the activation energy.
    
  • Indole as Substrate (SnAr): Attempting to displace a leaving group on the indole ring, where the regiochemical influence of the C6-SF

    
     group is misunderstood.
    

This guide addresses both scenarios with mechanistic insights and validated protocols.

Part 1: Diagnostic Workflow

Before adjusting conditions, identify your reaction class using the decision matrix below.

DiagnosticTreeStartDiagnostic: Why is 6-SF5-Indole Unreactive?Q1Role of Indole?Start->Q1PathANucleophile(Attacking an Electrophile)Q1->PathAIndole attacks R-X / E+PathBSubstrate(Attacked by a Nucleophile)Q1->PathBNu- attacks IndoleIssueA1Reaction: N-Alkylation (SN2)Issue: 'Lazy' AnionPathA->IssueA1Target: NitrogenIssueA2Reaction: C3-FunctionalizationIssue: Ring DeactivationPathA->IssueA2Target: Carbon (C3)IssueB1Reaction: SnAr on Indole RingIssue: Regiochemical MismatchPathB->IssueB1Displacing HalogenIssueB2Reaction: Displacing SF5 GroupIssue: Bond InertnessPathB->IssueB2Displacing SF5

Figure 1: Diagnostic decision tree for troubleshooting reactivity issues.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: Indole Acting as Nucleophile (N-Alkylation / SN2)

Q1: I am trying to N-alkylate 6-SF


-indole with an alkyl halide using NaH/DMF, but the conversion is stalled. Why?

A: This is the "Lazy Nucleophile" paradox. The 6-SF

  • The Trap: The EWG makes the N-H proton more acidic (pKa

    
     15.0 vs. 16.9 for unsubstituted indole), making deprotonation by NaH very fast. However, the resulting indolyl anion is highly stabilized by the SF
    
    
    group. The electron density on the nitrogen is pulled into the ring, significantly lowering the HOMO energy and reducing its nucleophilicity.
  • The Fix: You must destabilize the ion pair or increase the electrophilicity of the alkylating agent.

    • Change the Counter-ion: Switch from NaH to Cs

      
      CO
      
      
      or KOH with 18-crown-6 . The bulky Cesium ion (or sequestered Potassium) creates a "naked" anion that is more reactive.
    • Solvent Switch: Ensure strictly anhydrous DMF or DMSO . Any trace water will protonate the anion.

    • Temperature: These reactions often require heating to 60–80°C, whereas unsubstituted indole reacts at RT.

Q2: Can I use standard Ullmann or Buchwald conditions for N-arylation?

A: Yes, but standard ligands often fail. The 6-SF

  • Recommendation: Use electron-rich, bulky biaryl phosphine ligands like tBuXPhos or BrettPhos with Pd(0) to facilitate the coupling of the electron-poor nucleophile.

Scenario B: Indole Acting as Substrate (SnAr)

Q3: I have a halogen at C5 (5-bromo-6-SF


-indole) and I’m trying to displace it with an amine (SnAr), but it won't react. Shouldn't SF

activate the ring?

A: SF

regiochemistry is critical
  • The Mechanism: Nucleophilic Aromatic Substitution (SnAr) requires the EWG to be ortho or para to the leaving group to stabilize the Meisenheimer complex.

  • Analysis of 6-SF

    
    : 
    
    • Position 5 (Ortho): Activated.[1][2] (Should react).

    • Position 4 (Meta): NOT Activated.

    • Position 7 (Ortho): Activated.[2]

  • Troubleshooting: If you are targeting C5 and it fails, the issue is likely steric hindrance . The SFngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     group is bulky (volume 
    
    
    t-butyl group). A nucleophile attacking C5 must navigate the steric wall of the adjacent C6-SF
    
    
    .
  • Solution: Use smaller nucleophiles or switch to metal-catalyzed cross-coupling (Buchwald-Hartwig), which is less sensitive to the electronic activation requirements of SnAr but still sensitive to sterics.

Q4: Can I substitute the SF


 group itself with a nucleophile?

A: No. The C-S bond in aromatic SF


Part 3: Comparative Data & Electronic Effects

Understanding the magnitude of the SF

Table 1: Electronic and Steric Parameters of C6-Substituents

SubstituentHammett

(Electronic Pull)
Lipophilicity (

)
Steric Volume (Å

)
Effect on Indole N-Nucleophilicity
-H 0.000.00SmallBaseline
-CF

0.540.88MediumModerate Deactivation
-SF

0.68 1.23 Large (sim. to t-Butyl) Strong Deactivation
-NO

0.78-0.28MediumSevere Deactivation

Note: While NO


Part 4: Validated Experimental Protocols
Protocol A: Optimized N-Alkylation of 6-SF

-Indole

Designed to overcome the "lazy nucleophile" effect.

  • Reagents:

    • Substrate: 6-SF

      
      -indole (1.0 equiv)
      
    • Base: Cs

      
      CO
      
      
      (2.0 equiv) [Cesium effect promotes reactivity]
    • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M)

  • Procedure:

    • Charge a flame-dried flask with 6-SF

      
      -indole and Cs
      
      
      CO
      
      
      .
    • Add anhydrous solvent under Argon/Nitrogen.

    • Stir at RT for 30 mins (deprotonation is fast).

    • Add Electrophile dropwise.

    • Critical Step: Heat to 60°C . (RT is often insufficient for SF

      
       analogues).
      
    • Monitor by TLC/LCMS. Reaction typically completes in 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over Na

    
    SO
    
    
    .
Protocol B: C3-Bromination (Electrophilic Substitution)

Designed to overcome ring deactivation.

  • Reagents:

    • Substrate: 6-SF

      
      -indole
      
    • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: DMF (Polar solvent helps stabilize the charged intermediate)

  • Procedure:

    • Dissolve indole in DMF at 0°C.

    • Add NBS portion-wise (exothermic).

    • Allow to warm to RT.

    • Troubleshooting: If reaction stalls, add 5 mol% In(OTf)

      
        or BF
      
      
      OEt
      
      
      as a Lewis Acid catalyst to activate the NBS.
Part 5: Mechanistic Visualization

The following diagram illustrates the electronic deactivation pathways caused by the C6-SF

ElectronicEffectsSF5SF5 Group(Strong EWG)IndoleCoreIndole CoreSF5->IndoleCoreInductive Withdrawal (-I)NitrogenN1 Position(Increased AcidityDecreased Nucleophilicity)IndoleCore->NitrogenStabilizes AnionC3C3 Position(Deactivated to E+)IndoleCore->C3Reduces Electron Density

Figure 2: The SF5 group withdraws density, stabilizing the N-anion (reducing reactivity) and deactivating C3.[2]

References
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Source: ACS Organic & Inorganic Au (2021). Key Finding: Establishes the pKa and lipophilicity differences between SF5 and CF3 indoles. URL:[Link]

  • Recent Advancements in the Synthesis of Pentafluorosulfanyl (SF5)-Containing Heteroaromatic Compounds. Source: Tetrahedron Letters (2017).[1] Key Finding: Reviews the "super-trifluoromethyl" effect and synthetic routes for SF5-heterocycles. URL:[Link][1]

  • Vicarious Nucleophilic Substitution (VNS) of Nitro(pentafluorosulfanyl)benzenes. Source: Journal of Organic Chemistry (2011). Key Finding: Demonstrates that SF5 activates nitrobenzenes for VNS, providing a route to indole precursors.[1][3] URL:[Link]

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Source: Rowan Science / Chem. Soc. Rev. Key Finding: detailed analysis of the steric and electronic parameters of the SF5 group compared to CF3 and t-Butyl. URL:[Link]

Technical Support Center: HPLC Method Development for 6-SF5-Indole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 6-SF5-indole and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and reproducible HPLC methods for these challenging compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your separations.

The separation of positional isomers, such as those of 6-SF5-indole, is a common hurdle in chromatography. These molecules often share very similar physicochemical properties, making their resolution a non-trivial task that requires a systematic and well-reasoned approach.[1][2] This guide will walk you through the critical aspects of method development, from initial column and mobile phase selection to fine-tuning for optimal resolution and peak shape.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Q1: I am not seeing any separation between my 6-SF5-indole isomers. Where do I start?

A1: Lack of initial separation is a common starting point. The key is to systematically alter the chromatographic selectivity (α), which is the most powerful factor for improving resolution.[3] Here’s a logical progression:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents exhibit different selectivities and can significantly alter the elution order and resolution of isomers.[1]

  • Modify the Stationary Phase: If changing the organic modifier doesn't yield a separation, the next step is to try a different stationary phase. For aromatic positional isomers like 6-SF5-indole, a phenyl-hexyl or a biphenyl column can provide alternative selectivity through π-π interactions, which are different from the hydrophobic interactions of a standard C18 column.[4][5]

  • Adjust the Mobile Phase pH: The indole nucleus has a basic nitrogen, and the SF5 group is strongly electron-withdrawing. The overall pKa of the molecule will influence its ionization state. Operating the mobile phase at a pH that is at least one unit away from the pKa of the 6-SF5-indole isomers can improve peak shape and may also affect selectivity.[6][7][8][9][10] A good starting point for method development is a pH between 2 and 4.[11]

Q2: My peaks are broad and tailing. What are the likely causes and how can I fix this?

A2: Peak tailing is a frequent issue, especially with basic compounds like indoles. It can stem from either chemical or physical problems.[12]

  • Chemical Causes: The most common chemical cause is the interaction of the basic indole nitrogen with acidic silanol groups on the silica surface of the HPLC column.[6][12]

    • Solution 1: Use a Modern, Base-Deactivated Column: High-purity silica columns with end-capping are designed to minimize exposed silanols.[6][12]

    • Solution 2: Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated basic analyte.[11][13]

    • Solution 3: Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for the active silanol sites. However, this is often a less desirable approach with modern columns and can suppress MS signals.[7][13]

  • Physical Causes: Physical issues can include dead volumes in the system or a void at the column inlet.[7][12]

    • Troubleshooting Test: Inject a neutral compound like toluene or uracil. If the peak for the neutral compound also tails, the problem is likely physical.[12] Check all your fittings and tubing for proper connections. If the neutral compound gives a symmetrical peak, the issue is chemical.

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Improving resolution requires optimizing one or more of the three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k).[3]

  • Increase Efficiency (N):

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).[4]

    • Increase the column length.[4]

    • Optimize the flow rate. Slower flow rates can sometimes improve separation, but at the cost of longer run times.[4]

  • Increase Retention Factor (k):

    • In reversed-phase, decrease the percentage of the organic solvent in the mobile phase.[3] This will increase the retention time and can lead to better resolution for closely eluting peaks. Aim for a k value between 2 and 10 for the first eluting isomer of interest.

  • Further Optimize Selectivity (α):

    • Fine-tune the mobile phase composition: Small changes in the organic-to-aqueous ratio can have a significant impact.

    • Adjust the column temperature: Temperature can affect selectivity.[14][15] Try varying the temperature by ±5-10°C from your initial condition. Lower temperatures often increase retention and can sometimes improve isomer separations.[16][17]

Q4: My retention times are drifting from one injection to the next. What's causing this instability?

A4: Retention time instability is often related to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.[14]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using buffered mobile phases or after a gradient elution.

  • Mobile Phase Preparation: If using a buffered mobile phase, ensure it is well-mixed and that the pH is stable. Premixing the aqueous and organic components can provide more stable retention than online mixing.

  • Temperature Control: Use a column oven to maintain a constant temperature.[14][15] Even small fluctuations in ambient temperature can affect retention times.[14]

Frequently Asked Questions (FAQs)

What is the best type of HPLC column to start with for 6-SF5-indole isomer separation?

A good starting point is a modern, high-purity, end-capped C18 column. However, due to the aromatic nature of the indole ring, stationary phases that offer alternative selectivities, such as phenyl-hexyl or biphenyl columns, are excellent candidates to screen early in method development as they can provide beneficial π-π interactions.[4][5]

How does the SF5 group affect the chromatography?

The pentafluorosulfanyl (SF5) group is a strongly electron-withdrawing and highly lipophilic substituent. This will significantly increase the hydrophobicity of the indole molecule compared to the parent indole, leading to longer retention times in reversed-phase chromatography. The position of this bulky and electronegative group will subtly influence the overall dipole moment and interaction with the stationary phase, which is the basis for the separation of the isomers.

What detection method is most suitable for 6-SF5-indole isomers?

UV detection is a standard and effective method for indole-containing compounds, as the indole ring is a strong chromophore. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. A common detection wavelength for indoles is around 280 nm.[18] For higher sensitivity and confirmation of identity, mass spectrometry (MS) is an excellent choice.[18][19]

Should I use isocratic or gradient elution?

For initial method development, a gradient elution is often preferred as it allows you to elute all compounds in a reasonable time and provides a good overview of the sample complexity.[20] Once the elution profile is understood, you can optimize the gradient or, if the retention times of the isomers are close, develop an isocratic method for better resolution and reproducibility.[20]

Experimental Protocols

Protocol 1: Initial Method Scouting

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Column 1: C18, 150 mm x 4.6 mm, 2.7 µm

    • Column 2: Phenyl-Hexyl, 150 mm x 4.6 mm, 2.7 µm

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: PDA at 280 nm

  • Gradient Program:

    • Run a broad gradient from 5% to 95% B over 15 minutes with each column and mobile phase B combination.

  • Evaluation:

    • Assess the chromatograms for any separation between the isomers. Note the elution order and approximate retention times.

Protocol 2: Mobile Phase pH Optimization

This protocol is for fine-tuning the separation by adjusting the mobile phase pH.

  • Select the best column and organic modifier combination from Protocol 1.

  • Buffer Preparation:

    • Prepare aqueous mobile phases with different pH values (e.g., pH 2.5, 3.5, 4.5, and 6.0). Use appropriate buffers such as phosphate or acetate, ensuring they are soluble in the mobile phase mixture.

  • Chromatographic Analysis:

    • Using the selected column and organic modifier, run your sample with each of the prepared mobile phase pH values. You may need to adjust the gradient or isocratic conditions for each pH to achieve optimal retention.

  • Data Analysis:

    • Compare the resolution, peak shape, and retention times obtained at each pH. Select the pH that provides the best overall separation.

Data Presentation

Table 1: Starting Conditions for HPLC Method Development

ParameterRecommended Starting PointRationale
Stationary Phase C18, Phenyl-Hexyl, BiphenylC18 provides general hydrophobicity; Phenyl and Biphenyl offer alternative selectivity (π-π interactions) for aromatic isomers.[4][5]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol interactions, leading to better peak shape for basic compounds like indoles.[11][13]
Mobile Phase B Acetonitrile, MethanolDifferent selectivities can significantly impact isomer resolution.[1]
Column Temp. 30-40°CProvides good efficiency and reproducibility. Temperature can be used as a tool to fine-tune selectivity.[14][15]
Detection PDA (280 nm)Indole ring has strong UV absorbance around this wavelength.[18] PDA allows for peak purity assessment.

Visualizations

Diagram 1: HPLC Method Development Workflow

MethodDevelopment Start Define Separation Goal (Separate 6-SF5-Indole Isomers) SelectColumn Select Initial Column (e.g., C18, Phenyl-Hexyl) Start->SelectColumn SelectMobilePhase Select Mobile Phase (ACN & MeOH, pH 2.5-3.5) SelectColumn->SelectMobilePhase InitialRun Perform Initial Gradient Run SelectMobilePhase->InitialRun Evaluate Evaluate Separation (Resolution > 1.5?) InitialRun->Evaluate Optimize Optimize Parameters (Gradient, Temp, pH) Evaluate->Optimize Partial Separation Troubleshoot Troubleshoot Issues (Peak Shape, No Separation) Evaluate->Troubleshoot No Separation / Poor Shape Validate Method Validation Evaluate->Validate Yes Optimize->Evaluate Troubleshoot->SelectColumn End Final Method Validate->End

Caption: A systematic workflow for developing an HPLC method for isomer separation.

Diagram 2: Troubleshooting Poor Peak Resolution

Troubleshooting Start Poor Resolution (Rs < 1.5) Check_k Is Retention (k) Optimal (2-10)? Start->Check_k Adjust_k Adjust % Organic Check_k->Adjust_k No Check_alpha Change Selectivity (α) Check_k->Check_alpha Yes Adjust_k->Start Change_Solvent Change Organic (ACN <=> MeOH) Check_alpha->Change_Solvent Change_Column Change Stationary Phase (e.g., to Phenyl) Check_alpha->Change_Column Change_Temp Adjust Temperature Check_alpha->Change_Temp Check_N Increase Efficiency (N) Check_alpha->Check_N Resolved Resolution Improved Change_Solvent->Resolved Change_Column->Resolved Change_Temp->Resolved Smaller_Particles Use Smaller Particles (UHPLC) Check_N->Smaller_Particles Longer_Column Increase Column Length Check_N->Longer_Column Smaller_Particles->Resolved Longer_Column->Resolved

Caption: A decision tree for troubleshooting and improving poor peak resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Vertex AI Search.
  • Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. (2025, March 6). Ibis Scientific, LLC.
  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Chrom Tech, Inc..
  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. (2025, June 6). PharmaGuru.
  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. Journal of the Serbian Chemical Society.
  • p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identific
  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC North America.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017, March 15). MDPI.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc..
  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc..
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Cogent HPLC Columns.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18).
  • How to Use Preparative HPLC -Part 3 About column temperature control in prepar
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek.
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru. (2025, October 7). PharmaGuru.
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho.

Sources

Handling precautions and safety data for pentafluorosulfanyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Indole

You are likely working with pentafluorosulfanyl (SF₅) indoles to exploit their unique bioisosteric properties. Often called the "super-trifluoromethyl" group, the SF₅ moiety offers higher lipophilicity, greater electronegativity, and exceptional hydrolytic stability compared to CF₃ analogues.[1] However, these same properties drastically alter the electronic landscape of the indole ring, requiring adjustments to standard experimental protocols.

This guide moves beyond generic safety advice to address the specific chemical behaviors and hazards associated with SF₅-indoles.

Critical Safety & Handling (The "Must Knows")

Q: What distinguishes SF₅-indole safety from standard fluoro-indoles?

A: While the SF₅ group is chemically robust, its thermal decomposition profile presents a higher hazard ceiling than standard fluoro-indoles.

  • The Hazard: Upon combustion or thermal decomposition (>300°C), the SF₅ group releases five equivalents of fluoride, potentially generating significant quantities of Hydrogen Fluoride (HF) gas if moisture is present.

  • The Protocol: Standard "organic lab" safety is insufficient if you are scaling up (>5g) or performing high-temperature reactions.

    • Calcium Gluconate Gel: Must be immediately accessible in the workspace.

    • Glassware: Avoid standard borosilicate for reactions involving strong Lewis acids at high temperatures if there is any risk of SF₅ degradation, as etched glass can lead to catastrophic failure.

Safety & PPE Matrix
ParameterStandard IndoleSF₅-IndoleReason
Skin Absorption ModerateHigh SF₅ significantly increases lipophilicity (LogP), facilitating rapid dermal absorption.
Glove Type Nitrile (0.11 mm)Double-gloved (Nitrile inner / Neoprene outer)Enhanced permeation resistance required due to high lipophilicity.
Inhalation Fume hoodFume hood + Blast Shield If heating >150°C, blast shield is mandatory due to potential gas evolution (HF/SOx).
First Aid Water flushWater flush + Ca-Gluconate Precautionary treatment for potential HF burns if decomposition occurred.
Visualization: Emergency Response Workflow

SafetyFlow Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact (High Absorption Risk) Type->Skin Therm Thermal Decomp/Smoke Type->Therm Action1 Wash 15min (Soap/Water) Skin->Action1 Action3 Evacuate Lab (HF Risk) Therm->Action3 Do NOT Inhale Action2 Apply Ca-Gluconate (If burn suspected) Action1->Action2 Precaution

Caption: Emergency response decision tree emphasizing Calcium Gluconate use for SF5-related thermal decomposition incidents.

Storage & Stability Troubleshooting

Q: My SF₅-indole sample has turned from off-white to pink/brown. Is it degraded?

A: Likely not. This is a common surface oxidation phenomenon known as "indolyl autoxidation."

  • The Science: While the SF₅ group is strongly electron-withdrawing (EWG), which generally stabilizes the ring against oxidation compared to unsubstituted indole, trace impurities or light exposure can generate radical species at the C-3 position.

  • Validation: Check the ¹⁹F NMR . The SF₅ group typically appears as a doublet (~80 ppm) and a quintet (~60 ppm). If these signals remain sharp and integrated correctly (ratio 4:1), the core molecule is intact.

  • Remediation: Recrystallize from minimal hot hexanes/EtOAc. Store under Argon in amber vials at -20°C.

Reaction Optimization (The "Why did it fail?" Guide)

The most common user error is treating SF₅-indole like a standard indole. The SF₅ group is a strong electron-withdrawing group (Hammett σp = 0.68), comparable to a nitro group.[2]

Q: Why is my electrophilic substitution (e.g., bromination, acylation) at C-3 failing?

A: The ring is deactivated.

  • Cause: The SF₅ group pulls electron density away from the pyrrole ring, raising the activation energy for electrophilic attack.

  • Solution:

    • Increase Electrophile Strength: Switch from

      
       to 
      
      
      
      .
    • Temperature: You may need to heat the reaction (reflux), whereas standard indoles react at RT or 0°C.

    • Lewis Acids: Use stronger Lewis acids (

      
      , 
      
      
      
      ) to activate the electrophile.
Q: I'm getting over-alkylation on the Nitrogen. Why?

A: The N-H proton is significantly more acidic.

  • Cause: The pKa of a 2-SF₅-indole is approximately 24.4 (in MeCN), compared to ~32.6 for unsubstituted indole [1]. This ~8 order of magnitude difference means the anion is formed much more easily and is less nucleophilic, but the equilibrium shifts drastically.

  • Solution:

    • Base Selection: Do not use n-BuLi unless necessary. Weaker bases like

      
       or 
      
      
      
      in DMF are often sufficient and prevent side reactions.
    • Stoichiometry: Strictly control the alkyl halide equivalents (0.95 - 1.0 eq).

Visualization: Reactivity Troubleshooting Logic

Reactivity Problem Reaction Failure Type Reaction Type? Problem->Type EAS Electrophilic Subst. (C-3 Attack) Type->EAS Nu Nucleophilic Subst. (N-Alkylation) Type->Nu Reason1 Ring is Deactivated (EWG Effect) EAS->Reason1 Reason2 N-H is Hyper-Acidic (pKa ~24 vs 32) Nu->Reason2 Fix1 Use Stronger Lewis Acid or Heat Reason1->Fix1 Fix2 Use Milder Base (Switch NaH -> K2CO3) Reason2->Fix2

Caption: Troubleshooting logic for SF5-indole reactivity based on electronic effects.

Experimental Protocol: Reliable N-Alkylation

Standard indole protocols often lead to bis-alkylation or decomposition with SF₅ analogues. Use this optimized protocol.

Reagents:

  • SF₅-Indole (1.0 eq)

  • Alkyl Halide (1.05 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) — Preferred over NaH due to pKa considerations.
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve SF₅-indole in DMF (0.2 M concentration) under Argon.

  • Base Addition: Add

    
     at Room Temperature (RT). Stir for 15 minutes.
    
    • Note: You will observe a color change (often yellow/orange) indicating deprotonation.

  • Electrophile: Add Alkyl Halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Checkpoint: Due to the electron-withdrawing nature of SF₅, the nucleophilicity of the nitrogen is reduced. If no reaction occurs after 2 hours, heat to 50°C. Do not exceed 80°C to avoid fluoride elimination.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    .
    

Waste Disposal

Do not dispose of SF₅ compounds in standard organic waste streams if your facility has specific halogenated protocols.

  • Segregation: Segregate as "Fluorinated Organic Waste."

  • Labeling: Explicitly label "Contains Pentafluorosulfanyl Group - Potential HF upon Incineration."

  • Neutralization: If quenching a reaction mixture containing free SF₅-anions or decomposition products, treat with excess Calcium Hydroxide (

    
    ) before disposal to scavenge fluoride ions.
    

References

  • Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021).[3] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.[2][3] ACS Organic & Inorganic Au. Available at: [Link]

  • Savoie, P. R., & Welch, J. T. (2015). The Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox. Chemical Reviews.
  • Umemoto, T., et al. (2012). Discovery of the SF5 group as a superior electron-withdrawing group.[4] Journal of Fluorine Chemistry.

Sources

Minimizing side reactions during the reduction of SF5-nitrobenzenes to indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SF5-Indole Synthesis & Optimization

Introduction: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl (


) group is increasingly prized in drug discovery for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature (

,

). However, synthesizing

-indoles from nitrobenzene precursors presents a unique dichotomy: the

group is chemically robust, yet its potent electronic effects destabilize standard reduction intermediates, leading to lower yields compared to their trifluoromethyl (

) analogues.

This guide addresses the critical reduction step where most failures occur: the conversion of


-nitrobenzenes  (or their derivatives like 

-dimethylaminostyrenes) into the final indole core.

Module 1: The Leimgruber-Batcho Protocol (Primary Route)

The Leimgruber-Batcho (L-B) synthesis is the industry standard for electron-deficient indoles. It involves condensing an


-nitrotoluene with DMF-DMA to form an enamine, followed by reductive cyclization.[1]
The Critical Step: Reductive Cyclization

The reduction of the


-(

-nitroaryl)-enamine is the failure point. The goal is to reduce the nitro group to an amine (or hydroxylamine) which then attacks the enamine double bond.

Common Failure Modes:

  • Over-reduction: The enamine double bond reduces before cyclization, yielding a phenethylamine derivative.

  • Polymerization: The electron-deficient enamine polymerizes under acidic reduction conditions.

  • Incomplete Cyclization: Formation of stable hydroxylamine intermediates that fail to eliminate water.

Optimized Protocol: Iron-Mediated Reductive Cyclization

Why this works: Unlike catalytic hydrogenation (


), iron in acetic acid provides a controlled electron transfer that favors nitro reduction over alkene saturation, preserving the enamine for cyclization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude

    
    -enamine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration). Note: Do not use dilute acid; water promotes polymerization.
    
  • Iron Addition: Add Iron powder (Fe, 325 mesh, 5.0 equiv) in portions at room temperature.

  • Thermal Ramp: Heat the suspension to 80 °C strictly.

    • Causality: Below 60°C, the reaction stalls at the hydroxylamine stage. Above 90°C, the

      
       group (though stable) activates the ring for nucleophilic attack by acetate.
      
  • Monitoring: Monitor by HPLC. Look for the disappearance of the deep red enamine color (transitioning to a fluorescent indole species).

  • Workup (Crucial): Filter hot through Celite. Dilute filtrate with EtOAc and neutralize with saturated

    
    .
    
    • Warning: Do not use strong bases (NaOH) during workup; electron-deficient

      
      -indoles are acidic (
      
      
      
      ~12-13) and can deprotonate, partitioning into the aqueous phase.

Module 2: The VNS-Hydrogenation Strategy (Alternative)

For substrates where the L-B enamine is unstable, the Vicarious Nucleophilic Substitution (VNS) method followed by hydrogenation is the superior modern alternative [1].

Workflow:

  • VNS Step: React

    
    -nitrobenzene with phenoxyacetonitrile and 
    
    
    
    -BuOK to install the cyanomethyl group ortho to the nitro group.
  • Hydrogenation: The resulting

    
    -nitro-arylacetonitrile is hydrogenated.
    

Troubleshooting the Hydrogenation Step:

  • Issue: Hydrodefluorination (Loss of F from

    
    ).
    
  • Mechanism: While

    
     bonds are strong, the 
    
    
    
    bond can be labile under high-pressure hydrogenation with active catalysts (e.g.,
    
    
    ) if the turnover frequency is low.
  • Solution: Use 5% Pt/C (sulfided) instead of Pd/C. The sulfur poisoning attenuates the catalyst's ability to perform oxidative addition into C-S or S-F bonds while still reducing the nitro group effectively.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and "danger zones" in the reductive cyclization process.

SF5_Indole_Pathways Start SF5-Nitro-Enamine (Deep Red) Reduction Reduction Method Start->Reduction Path_H2 H2 / Pd-C (High Activity) Reduction->Path_H2 Standard Path_Fe Fe / AcOH (Chemoselective) Reduction->Path_Fe Recommended Inter_Amine Amino-Enamine Intermediate Path_H2->Inter_Amine Controlled P/T Inter_Alkane SIDE REACTION: Phenethylamine (Over-reduction) Path_H2->Inter_Alkane Fast Kinetics Path_Fe->Inter_Amine Selective Cyclization Intramolecular Cyclization Inter_Amine->Cyclization Product SF5-Indole (Target) Inter_Alkane->Product Impossible Cyclization->Product

Caption: Pathway analysis showing the risk of over-reduction (Red) using catalytic hydrogenation versus the chemoselectivity of Iron/Acetic Acid (Green).

Troubleshooting & FAQs

Q1: My yield is low (<30%) using the Bartoli reaction with vinyl Grignard. Why? A: The Bartoli synthesis relies on the attack of the Grignard reagent on the nitro group.[2] However, the


 group is a "super-EWG" (Electron Withdrawing Group). This makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The Grignard reagent often attacks the ring carbons ortho/para to the 

group rather than the nitro oxygen, leading to alkylated byproducts. Corrective Action: Switch to the Leimgruber-Batcho or VNS methods described above.

Q2: I see a new spot on TLC that is slightly more polar than the indole product, but has the same mass. What is it? A: This is likely the 1-hydroxy-SF5-indole . Incomplete reduction of the nitro group leads to a hydroxylamine, which cyclizes to form the N-hydroxy indole. Corrective Action: Increase the equivalents of Iron (to 8.0 equiv) or add a polishing step with


 (Sodium Dithionite) to reduce the N-OH bond.

Q3: Can I use


 (stannous chloride) instead of Iron? 
A:  Yes, but with caution. 

is highly acidic (Lewis acid). If your

-indole has other acid-sensitive protecting groups (like Boc), they will cleave. Furthermore, tin byproducts are notoriously difficult to remove from lipophilic

compounds, often requiring fluoride washes which might degrade the

group if not pH buffered.

Summary of Quantitative Parameters

ParameterH2 / Pd-C (Catalytic)Fe / AcOH (Stoichiometric)Pt / C (Sulfided)
Primary Risk Over-reduction of alkeneDifficult workup (emulsions)Slower reaction rate
SF5 Compatibility Moderate (Risk of defluorination at >50 psi)Excellent Excellent
Yield (Typical) 40-55%75-85% 60-70%
Rec. Temp 25 °C80 °C40 °C

References

  • Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles. Beilstein Journal of Organic Chemistry. (2013). Demonstrates the VNS approach and stability of SF5 during hydrogenation.

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.Rowan Science. (2025). details the electronic properties (

    
     constants) and lipophilicity of the group.[3] 
    
  • Leimgruber–Batcho Indole Synthesis. Wikipedia / Organic Chemistry Portal. General mechanism and reduction conditions for o-nitrostyrenes.

  • Stability of SF5-Functionalized Molecules. BenchChem Technical Support. Data on acid/base stability and degradation pathways.[4]

Sources

Validation & Comparative

19F NMR characterization of 6-(Pentafluorosulfanyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the "Super-Trifluoromethyl": 19F NMR Characterization of 6-(Pentafluorosulfanyl)-1H-indole

Executive Summary: The Rise of the Bioisostere

In modern drug discovery, the pentafluorosulfanyl group (


) has emerged as a "super-trifluoromethyl" substituent. It offers higher lipophilicity and greater steric bulk than the trifluoromethyl (

) group while maintaining strong electron-withdrawing effects. However, for medicinal chemists transitioning from standard fluorination to

chemistry, characterization presents a unique challenge.

Unlike the simple singlet of a


 group or the multiplet of a single fluorine atom, the 

group possesses a complex

(or

) spin system that is frequently misinterpreted as impurity artifacts by inexperienced operators. This guide provides a definitive protocol for the , distinguishing it from its fluoro- and trifluoromethyl-analogs.

Technical Deep Dive: The Spin System

The 6-(Pentafluorosulfanyl)-1H-indole molecule contains a hypervalent sulfur atom bonded to five fluorine atoms. These fluorines are not magnetically equivalent.

  • Axial Fluorine (

    
    ):  One fluorine atom is located on the axis of the S-C bond.
    
  • Equatorial Fluorines (

    
    ):  Four fluorine atoms form a square plane perpendicular to the axis.
    

This geometry creates a distinct splitting pattern governed by the coupling between the axial and equatorial environments.

The Spectral Signature

In a decoupled


 experiment, the 

group does not appear as a singlet. It appears as two distinct multiplets:
  • A Pentet (Quintet): The single Axial Fluorine is split by the four Equatorial Fluorines.

  • A Doublet: The four Equatorial Fluorines are split by the single Axial Fluorine.

Note on Chemical Shift: Unlike organic fluorine (typically -100 to -200 ppm) or


 (-60 ppm), aromatic 

signals often appear in the positive chemical shift range (relative to

at 0 ppm).

SF5_Structure cluster_0 6-(Pentafluorosulfanyl)-1H-indole cluster_F SF5 Group (AB4 System) Indole Indole Core (Aromatic) Sulfur Sulfur (VI) Indole->Sulfur C-S Bond Fax Axial F (1) ~ +84 ppm (Pentet) Sulfur->Fax Axial Feq Equatorial F (4) ~ +63 ppm (Doublet) Sulfur->Feq Equatorial Fax->Feq J(F-F) Coupling ~150 Hz

Figure 1: Structural logic of the


 group showing the magnetic non-equivalence of Axial and Equatorial fluorines.

Comparative Analysis: vs. vs. F

The following table benchmarks 6-


-indole against its common alternatives. Note the dramatic difference in chemical shift and multiplicity.
Feature6-

-Indole
6-

-Indole
6-Fluoroindole
Primary 19F Signal Two distinct multiplets Single Singlet Single Multiplet
Chemical Shift (

)
+80 to +85 ppm (Axial)+60 to +65 ppm (Equatorial)-60 to -63 ppm -110 to -120 ppm
Multiplicity (

decoupled)
Pentet (1F) + Doublet (4F)Singlet (3F)Singlet (1F)
Coupling Constant (

)

150 Hz (Geminal)
N/AN/A
Lipophilicity (LogP) High (

3.8 - 4.0)
Medium (

3.5)
Low (

2.5)
Electronic Effect (

)
+0.68 (Strong EWG)+0.54 (EWG)+0.06 (Weak EWG)

Data Source: Chemical shifts referenced to


 (0 ppm).[1][2][3] LogP/Electronic data adapted from Sante Hans and Dolbier [1, 2].

Experimental Protocol: Validated Workflow

To successfully characterize 6-


-indole, standard 19F parameters must be modified. The wide spectral width is critical; if the instrument is set to scan only the "organic fluorine" region (-50 to -200 ppm), the 

signals (+60 to +85 ppm) will be missed entirely or aliased.
Step-by-Step Methodology

1. Sample Preparation:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for polar indoles to prevent aggregation, which broadens the multiplet splitting.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Standard: Use

    
    -trifluorotoluene (-63 ppm) as an internal standard if precise quantification is required, but ensure the spectral width covers both regions.
    

2. Acquisition Parameters (Bruker/Varian):

  • Pulse Sequence: zgF19 (with proton decoupling zgpg or ig for integration).

  • Center Frequency (O1P): Set to 0 ppm or +20 ppm .

  • Spectral Width (SW): Must be > 250 ppm (approx -100 ppm to +150 ppm) to capture the

    
     positive shift and potential impurities.
    
  • Relaxation Delay (D1):

    
     fluorines have faster relaxation (
    
    
    
    ) than
    
    
    due to the efficient spin-rotation mechanism of the heavy sulfur atom. A delay of 2-5 seconds is usually sufficient for quantitative integration (vs 10s+ for isolated
    
    
    ).
  • Scans (NS): 64 scans (high sensitivity of 19F allows rapid acquisition).

3. Processing:

  • Line Broadening (LB): 0.3 - 1.0 Hz.

  • Phasing: The large

    
    -coupling (
    
    
    
    150 Hz) can cause phase distortion. Manually phase the pentet first.

NMR_Workflow Start Start: 6-SF5-Indole Sample Solvent Dissolve in DMSO-d6 (Avoid aggregation) Start->Solvent Param Set Parameters: Center: 0 ppm Width: >250 ppm Solvent->Param Acquire Acquire 19F{1H} (Proton Decoupled) Param->Acquire Check Check Region +60 to +90 ppm Acquire->Check Decision Signals Found? Check->Decision Success Identify Pattern: 1 Pentet (Axial) 1 Doublet (Equatorial) Decision->Success Yes Fail Troubleshoot: Check SW offset Check Receiver Gain Decision->Fail No Fail->Param Retry

Figure 2: Decision tree for acquiring and validating 19F NMR data for SF5-containing compounds.

Troubleshooting & Artifacts

  • "I see a triplet?"

    • If you see a triplet structure, check if you are running a coupled experiment. The neighboring protons on the indole ring (positions 5 and 7) can couple to the

      
       group, complicating the pattern. Always run 19F{1H} (proton decoupled)  first for clarity.
      
  • "The integration is wrong (4:1 ratio)."

    • The theoretical integration is 4 (Equatorial) to 1 (Axial). Deviations are often due to the excitation bandwidth . If your pulse is centered at -60 ppm (standard for

      
      ), the excitation at +80 ppm (
      
      
      
      ) may be attenuated. Move the carrier frequency (O1) to +40 ppm.

References

  • Sante Hans, M., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." ACS Organic & Inorganic Au. Available at: [Link]

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. (Standard Reference Text).
  • Prinz, C., et al. (2021).[4] "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors.[4] Available at: [Link]

  • Umemoto, T., et al. (2012). "Discovery of 6-(Pentafluorosulfanyl)

Sources

Beyond the Trifluoromethyl: A Strategic Guide to 6-SF5 vs. 6-CF3 Indoles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 6-SF5-indole vs 6-CF3-indole Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Super-CF3" Upgrade?

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the pharmacophore for serotonin receptors (5-HT), kinase inhibitors, and anti-cancer agents. While the 6-trifluoromethyl (6-CF3) group is a gold standard for metabolic stability and lipophilicity, the 6-pentafluorosulfanyl (6-SF5) group has emerged as a "Super-CF3" bioisostere.

This guide objectively compares these two motifs. The core takeaway is steric-driven specificity : 6-SF5 is not merely a "better" CF3; it is a larger, more lipophilic, and more electronegative variant that demands a specific binding pocket geometry. While 6-CF3 is often a "safe" metabolic blocker, 6-SF5 is a high-risk, high-reward modification that can dramatically enhance potency by filling hydrophobic voids or completely abolish activity through steric clash.

Physicochemical Showdown

The biological divergence between 6-SF5 and 6-CF3 stems from their fundamental physical properties. The SF5 group is chemically chemically inert but physically imposing.

Table 1: Comparative Physicochemical Properties
Property6-CF3-Indole (Trifluoromethyl)6-SF5-Indole (Pentafluorosulfanyl)Implication for Drug Design
Geometry Tetrahedral (

)
Octahedral (

)
SF5 is "ball-like," creating a distinct steric footprint compared to the "fan-like" CF3.
Van der Waals Volume ~40 ų~57 ųSF5 is ~40% larger, roughly equivalent to a tert-butyl group but with high polarity.
Lipophilicity (

)
0.881.23SF5 significantly increases

, improving membrane permeability but risking solubility issues.
Hammett Constant (

)
0.540.68SF5 is more electron-withdrawing, reducing the pKa of the indole N-H and altering H-bond donor strength.
Metabolic Stability HighVery HighBoth resist P450 oxidation, but SF5 is impervious to specific defluorination pathways that can affect CF3.

Biological Performance & Strategic Application

Potency and Binding Affinity

The "Square Peg" Effect:

  • 6-CF3-Indole: Often used to block metabolic hotspots (C6 oxidation) without drastically altering the steric profile of the parent indole. It fits into medium-sized hydrophobic pockets.

  • 6-SF5-Indole: The increased volume (57 ų) allows it to displace "unhappy" water molecules from large, greasy binding pockets, potentially leading to a 10–100x potency boost (entropy gain).

    • Case Study Warning: In p97 ATPase inhibitors, replacing a 5-CF3 group with 5-SF5 reduced potency by 5-fold because the pocket could not accommodate the bulk. Causality: If the 6-position faces a solvent channel or a large hydrophobic sub-pocket (common in 5-HT6 receptors), SF5 is a viable upgrade. If the 6-position is buried against the protein backbone, SF5 will clash.

Metabolic Stability

Both groups are metabolic tanks. However, the SF5 group offers a unique advantage: Resistance to Radical Attack.

  • Mechanism: The C-F bond energy in CF3 is high, but the benzylic position (or equivalent) can sometimes be activated. The S-F bond in SF5 is hypervalent and sterically shielded by the fluorine sheath, rendering it virtually inert to oxidative metabolism by CYP450 enzymes.

  • Outcome: 6-SF5-indoles often exhibit longer half-lives (

    
    ) and lower intrinsic clearance (
    
    
    
    ) than their CF3 counterparts, provided the lipophilicity doesn't drive non-specific protein binding.
Decision Matrix: When to Swap?

decision_matrix start Lead Compound: 6-CF3-Indole check_potency Is Potency Sufficient? start->check_potency check_meta Is Metabolic Stability Issue? check_potency->check_meta Yes check_pocket Is 6-Position Pocket Large? check_potency->check_pocket No (Need Boost) action_sf5 Synthesize 6-SF5 Analog (Aim: Potency Boost + Stability) check_meta->action_sf5 Unstable (Need Block) action_keep Retain 6-CF3 (SF5 likely Steric Clash) check_meta->action_keep Stable check_pocket->action_sf5 Yes (Hydrophobic Void) action_other Explore 6-OCF3 or 6-Cl check_pocket->action_other No (Tight Fit)

Figure 1: Strategic decision tree for transitioning from trifluoromethyl to pentafluorosulfanyl substitution.

Experimental Protocols

To validate the biological advantage of 6-SF5-indole, you must demonstrate superior metabolic stability or affinity. Below is a self-validating protocol for Microsomal Stability , a critical filter for these lipophilic compounds.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

) of 6-SF5 vs 6-CF3 variants.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) & Warfarin (Low clearance).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike test compounds to final concentration of 1 µM (0.1% DMSO max). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

    • Self-Validation Check: Verapamil must show >80% depletion by 30 min. Warfarin must show <10% depletion. If not, discard run.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Synthesis Note (Accessibility)

While 6-CF3-indoles are commercially abundant, 6-SF5-indoles are best synthesized via Vicarious Nucleophilic Substitution (VNS) of 4-nitro-(pentafluorosulfanyl)benzene followed by reductive cyclization.[1] This route is atom-economical and avoids harsh fluorination conditions.

Mechanism of Action Visualization

The following diagram illustrates the metabolic fate difference. 6-CF3 can occasionally suffer from defluorination if the adjacent carbon is activated, whereas 6-SF5 acts as a "teflon" shield.

metabolic_fate cluster_cyp CYP450 Active Site enzyme Heme-Iron (Fe=O) metabolite_cf3 Hydroxylated/Defluorinated Metabolite enzyme->metabolite_cf3 Product Formation metabolite_sf5 No Reaction (Parent Compound) enzyme->metabolite_sf5 Metabolic Resistance cf3_cmpd 6-CF3-Indole Benzylic C-H cf3_cmpd:site->enzyme Oxidative Attack sf5_cmpd 6-SF5-Indole S-F Shield sf5_cmpd:site->enzyme Steric Blockade

Figure 2: Mechanistic divergence in oxidative metabolism between CF3 and SF5 substituted indoles.

References

  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93. Link

  • Alverez, C., et al. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225-1230. Link

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 35-43. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190. Link

  • Wojtowicz-Rajani, A. G., et al. (2025).[2] Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles.[3] ResearchGate. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and IR Bands of the SF5 Group in Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest.[1] Possessing a unique combination of properties including high electronegativity, metabolic stability, and a distinct octahedral geometry, the SF5 group offers a compelling alternative to more traditional moieties like the trifluoromethyl (CF3) or nitro (NO2) groups.[1][2] Its introduction onto privileged scaffolds, such as the indole nucleus, paves the way for novel molecular architectures with potentially enhanced therapeutic profiles.[1]

This guide provides an in-depth technical comparison of the spectroscopic features of the SF5 group when appended to an indole core, with a particular focus on infrared (IR) spectroscopy. Understanding the characteristic vibrational signatures of the SF5 group is paramount for the unambiguous characterization of these novel chemical entities. We will delve into the expected IR absorption bands, supported by data from related aromatic systems, and provide a comparative analysis against other common substituents.

The Unique Vibrational Fingerprint of the SF5 Group on an Aromatic Core

The SF5 group, with its D4v symmetry when attached to an aromatic ring, gives rise to a set of characteristic vibrational modes. These are primarily associated with the stretching and deformation of the sulfur-fluorine (S-F) bonds. Due to the high electronegativity of fluorine and the strength of the S-F bonds, these vibrations occur in distinct regions of the mid-infrared spectrum.

Based on experimental and computational studies of SF5-substituted aromatic compounds, the following IR absorption bands are characteristic of the SF5 group:

  • S-F Stretching (Axial and Equatorial): The most prominent and diagnostic IR bands for the SF5 group arise from the S-F stretching vibrations. These are typically observed in the region of 800-950 cm⁻¹ . The octahedral geometry of the SF5 group results in both axial and equatorial S-F bonds, which can lead to multiple, often strong and sharp, absorption bands in this region.

  • SF5 Deformation Modes: Lower frequency vibrations corresponding to the deformation or bending of the S-F bonds (scissoring, wagging, etc.) are expected in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹ . These bands are often weaker and can be more challenging to assign definitively, especially in complex molecules like indoles where other ring deformation modes may overlap.

Comparative Analysis: IR Bands of SF5-Indoles vs. Other Substituted Indoles

To appreciate the unique spectroscopic signature of the SF5 group, it is instructive to compare its expected IR bands with those of other commonly encountered substituents on the indole ring.

Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)Key Distinguishing Features
-SF5 (Pentafluorosulfanyl) ~800-950 (strong, sharp, multiple bands) ; ~500-700 (weaker)Strong, complex absorption pattern in the 800-950 cm⁻¹ region is highly diagnostic.
-CF3 (Trifluoromethyl) ~1100-1300 (strong, broad)Very strong and broad C-F stretching bands at higher wavenumbers than S-F stretches.
-NO2 (Nitro) ~1500-1560 (asymmetric stretch, strong); ~1300-1360 (symmetric stretch, strong)Two distinct, strong stretching bands at relatively high frequencies.
-Cl, -Br (Halogens) ~500-800 (variable)C-X stretching bands are in the lower frequency region and can be less intense.
-CN (Cyano) ~2220-2260 (sharp, medium intensity)A very sharp and characteristic band in a region typically devoid of other absorptions.

This table highlights the distinct spectral window in which the SF5 group's S-F stretching vibrations appear, making IR spectroscopy a powerful tool for its identification.

The Indole Scaffold: Characteristic IR Absorptions

The indole ring itself presents a series of characteristic IR absorption bands that will be present in the spectra of SF5-substituted derivatives. A thorough understanding of these is crucial for a complete spectral assignment.

  • N-H Stretch: For N-unsubstituted indoles, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹ . This band is often broad due to hydrogen bonding.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic and pyrrolic rings typically appear just above 3000 cm⁻¹ (around 3030-3150 cm⁻¹).[3]

  • C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrolic rings give rise to a series of bands in the 1450-1620 cm⁻¹ region.[3]

  • C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the benzene ring. The exact position of these bands can be diagnostic of the substitution pattern.

Experimental Workflow for the Spectroscopic Analysis of SF5-Indoles

The following workflow outlines the key steps for obtaining and interpreting the IR spectrum of a novel SF5-substituted indole.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ir_acquisition IR Spectrum Acquisition cluster_analysis Data Analysis & Interpretation synthesis Synthesize SF5-Indole Derivative purification Purify via Chromatography/Crystallization synthesis->purification sample_prep Prepare Sample (e.g., KBr pellet, thin film, or solution) purification->sample_prep background Collect Background Spectrum sample_prep->background ftir Acquire FT-IR Spectrum (e.g., 4000-400 cm⁻¹) process Process Spectrum (Baseline Correction, Smoothing) ftir->process background->ftir assign_indole Assign Characteristic Indole Bands (N-H, C-H, C=C stretches) process->assign_indole assign_sf5 Identify and Assign SF5 Bands (S-F stretches, deformations) process->assign_sf5 compare Compare with Reference Spectra and Computational Data assign_indole->compare assign_sf5->compare report Report Final Spectral Assignment compare->report

Figure 1. A generalized workflow for the synthesis, purification, and subsequent FT-IR spectroscopic analysis of SF5-substituted indoles.

Causality in Experimental Choices

  • Purification is Critical: Thorough purification of the synthesized SF5-indole is paramount. Impurities, such as starting materials or byproducts, will have their own IR absorptions that can confound the spectral interpretation.

  • Choice of Sampling Technique: The choice of sample preparation method (e.g., KBr pellet for solids, thin film for oils, or solution for soluble compounds) can influence the appearance of the spectrum, particularly the broadening of certain bands due to intermolecular interactions.

  • Background Correction: A background spectrum of the empty sample compartment (and solvent, if applicable) must be acquired and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the solvent itself.

  • Computational Corroboration: In the absence of extensive experimental reference data for SF5-indoles, computational chemistry (e.g., Density Functional Theory calculations) can be a powerful tool to predict vibrational frequencies and aid in the assignment of experimental spectra.[4][5][6]

Conclusion

The pentafluorosulfanyl group represents a valuable addition to the medicinal chemist's toolkit for the design of novel indole-based therapeutics. Infrared spectroscopy provides a rapid, reliable, and non-destructive method for the structural elucidation of these compounds. The characteristic and strong S-F stretching vibrations in the 800-950 cm⁻¹ region serve as a definitive spectroscopic handle for the SF5 group. By carefully analyzing this region in conjunction with the well-established IR bands of the indole nucleus, researchers can confidently confirm the successful incorporation of this unique and promising functional group.

References

  • Aggarwal, S., Jayam, B., & Maiti, T. (n.d.). IR spectra of SF5-PT, SF5-BPT, and SF5-TPT. From top to bottom: DFT... ResearchGate. Retrieved from [Link]

  • Taherivardanjani, S., Elfgen, R., Reckien, W., Kirchner, B., Suarez, E., & Perlt, E. (2021). Benchmarking the Computational Costs and Quality of Vibrational Spectra from Ab Initio Simulations.
  • Ziyi Wang, et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1205.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-24.
  • Rowan, S. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. Retrieved from [Link]

  • Stockmann, T. J., et al. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777.

Sources

Bioavailability & Physicochemical Profiling: SF5-Indole vs. Halogenated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Super-Trifluoromethyl" Advantage in Indole Scaffolds

In medicinal chemistry, the indole scaffold is a privileged structure, yet its metabolic liability at the C2 and C3 positions often necessitates halogenation to improve half-life. While chlorine (Cl) and trifluoromethyl (CF


) are standard bioisosteres, the pentafluorosulfanyl (SF

)
group has emerged as a superior alternative for specific bioavailability challenges.

This guide compares SF


-indoles against their halogenated counterparts. Key Finding:  SF

-indoles exhibit higher lipophilicity (

LogP

+0.3 vs. CF

) and stronger electron-withdrawing capabilities (

0.68 vs. 0.54), leading to enhanced membrane permeability and metabolic blockade. However, this comes with increased steric bulk (55.4 Å

), necessitating careful structure-activity relationship (SAR) analysis to avoid steric clashes in tight binding pockets.

Physicochemical Comparative Analysis

To understand bioavailability differences, we must first quantify the fundamental properties that drive absorption and metabolic stability. The SF


 group is not merely a "heavy" CF

; it fundamentally alters the indole's electronic and steric landscape.
Table 1: Physicochemical Properties of C2-Substituted Indoles

Data synthesized from Debrauwer et al. (2021) and Hansch parameter standards.

PropertySF

-Indole
CF

-Indole
Cl-Indole Impact on Bioavailability
LogP (Lipophilicity) 3.8 ± 0.2 3.5 ± 0.2~2.9SF

drives higher passive permeability but requires formulation for solubility.
Hammett

0.68 0.540.23Stronger electron withdrawal reduces oxidative susceptibility of the indole ring.
Indole NH pKa 24.4 26.8~27.0SF

significantly acidifies the NH, potentially affecting transporter recognition and H-bond strength.
Steric Volume (Å

)
55.4 34.619.9SF

is bulky (between

-Butyl and CF

). Excellent for blocking metabolic sites; risky for steric fit.
Thermal Stability Stable < 165°C Stable > 325°CHighSF

-indoles are stable at physiological temps but require care during high-temp synthesis/formulation.
Diagram 1: Physicochemical Drivers of Bioavailability

Visualizing how structural modifications translate to pharmacokinetic outcomes.

BioavailabilityPathways Substituent Indole Substituent (SF5 vs CF3 vs Cl) Lipophilicity Lipophilicity (LogP) Substituent->Lipophilicity Electronics Electronics (Hammett $sigma$) Substituent->Electronics Sterics Steric Bulk (Volume) Substituent->Sterics Permeability Passive Permeability Lipophilicity->Permeability Increases Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Metabolism Metabolic Stability (Cl_int) Electronics->Metabolism Reduces P450 Oxidation Sterics->Metabolism Blocks Access Bioavail Bioavailability (AUC) Permeability->Bioavail Metabolism->Bioavail Solubility->Bioavail

Caption: Causal relationship between SF5/Halogen substitution, physicochemical changes, and final bioavailability metrics.

Bioavailability & PK Insights

Permeability (The LogP Effect)

The SF


 group imparts a "super-lipophilic" character. With a LogP of ~3.8 for the 2-substituted indole, SF

analogues generally exhibit superior passive diffusion across the intestinal epithelium compared to Chloro-indoles.
  • Mechanism: The high fluorination density creates a hydrophobic shell, facilitating partition into the lipid bilayer.

  • Risk: If LogP exceeds 5.0 (Lipinski's Rule of 5), solubility becomes the rate-limiting step. SF

    
    -indoles often require lipid-based formulations (e.g., SEDDS) to realize their full bioavailability potential.
    
Metabolic Stability (The Blockade Effect)

Indoles are prone to P450-mediated oxidation, particularly at C2/C3 and C5/C6 positions.

  • SF

    
     vs. CF
    
    
    
    :
    Both groups effectively block metabolic hotspots. However, SF
    
    
    offers a dual mechanism:
    • Electronic: The high

      
       (0.68) deactivates the aromatic ring, making it less nucleophilic and resistant to electrophilic attack by CYP450 iron-oxo species.
      
    • Steric Shielding: The octahedral geometry of SF

      
       provides a larger "umbrella" of protection against enzymatic approach compared to the tetrahedral CF
      
      
      
      .
The Acidity Shift (pKa)

A critical, often overlooked factor is the acidity of the indole NH.

  • Observation: 2-SF

    
    -indole (pKa 24.4) is significantly more acidic than 2-CF
    
    
    
    -indole (pKa 26.8).
  • Bioavailability Implication: Increased acidity can alter hydrogen bonding capacity with plasma proteins (increasing Fraction unbound,

    
    ) or specific transporters, potentially altering distribution volume (
    
    
    
    ) distinct from simple lipophilicity predictions.

Experimental Protocols

To validate these properties in your own lead series, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

of SF

vs. Halogenated Indoles.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (SF

    
    -indole, CF
    
    
    
    -indole reference).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M) to minimize saturation kinetics. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel "minus NADPH" condition to rule out chemical instability (hydrolysis).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
    
    • Why: Acetonitrile precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability changes driven by SF


 substitution.
  • Donor Plate: Prepare 10 mM stock of SF

    
    -indole in DMSO. Dilute to 50 
    
    
    
    M in PBS (pH 7.4). Add to donor wells.
  • Membrane: Coat the PVDF filter of the donor plate with 5

    
    L of 1% Lecithin in Dodecane.
    
    • Critical Step: Ensure the dodecane layer is intact; this mimics the lipid bilayer.

  • Acceptor Plate: Fill with 300

    
    L PBS (pH 7.4).
    
  • Incubation: Sandwich plates and incubate for 5 hours at room temperature in a humidity chamber (prevents evaporation).

  • Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
Diagram 2: Microsomal Stability Workflow

Standardized workflow for comparing metabolic half-life.

MicrosomalAssay cluster_sampling Time Course Sampling Start Microsomes + Buffer + Test Compound (1µM) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Aliquot 50µL (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in ACN (+ Internal Std) Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Caption: Step-by-step workflow for determining intrinsic clearance (


) of SF5-indoles.

References

  • Debrauwer, V., et al. (2021).[2] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)indoles, a New Family of SF5 Heterocycles." ACS Organic & Inorganic Au.[2]

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Panteleev, J., et al. (2015).[3] "Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters.

Sources

The Dispassionate Electron: A Comparative Guide to Electron-Withdrawing Group Effects on Indole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its inherent electron-rich nature dictates a well-understood pattern of reactivity, primarily governed by electrophilic attack at the C3 position. However, the strategic introduction of electron-withdrawing groups (EWGs) can profoundly alter this landscape, offering a powerful toolkit to modulate selectivity, enable novel transformations, and fine-tune the electronic properties of indole-based compounds. This guide provides an in-depth, comparative analysis of how different EWGs, depending on their nature and position, influence the reactivity of the indole nucleus, supported by experimental data and detailed protocols.

The Unperturbed Indole: A Baseline of Reactivity

Indole's chemistry is dominated by the high electron density of its pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the 10-π aromatic system, rendering the heterocycle significantly more nucleophilic than benzene.[1][2] This electron richness is most pronounced at the C3 position, making it the primary site for electrophilic aromatic substitution (EAS).[3] The stability of the resulting cationic intermediate (the Wheland intermediate) is a key factor; attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, a stabilization not afforded by attack at C2.[2]

This inherent reactivity profile is the foundation upon which we will explore the perturbations caused by EWGs.

Modulating Reactivity: The Influence of Electron-Withdrawing Groups

Electron-withdrawing groups, by their nature, reduce the electron density of the aromatic system to which they are attached. This generally leads to a deactivation of the ring towards electrophilic attack. However, the extent of this deactivation and the resulting regiochemical outcomes on the indole scaffold are highly dependent on both the identity of the EWG and its point of attachment. We will comparatively examine the effects of EWGs at three key locations: the indole nitrogen (N1), the pyrrolic carbons (C2 and C3), and the carbocyclic ring.

N-Substituted Electron-Withdrawing Groups: A Shift in Regioselectivity

Placing an EWG on the indole nitrogen is a common strategy to not only protect the N-H group but also to intentionally alter the innate C3-selectivity of the indole ring.

The most frequently employed N-EWGs are acyl (e.g., acetyl, benzoyl) and sulfonyl (e.g., phenylsulfonyl, tosyl) groups. Both groups significantly reduce the electron-donating ability of the nitrogen atom into the pyrrole ring.

  • N-Phenylsulfonyl (N-SO₂Ph): This group exerts a strong deactivating effect on the C3 position. The lone pair on the nitrogen is effectively delocalized into the sulfonyl group, diminishing its contribution to the pyrrole ring's nucleophilicity. This deactivation of C3 makes the C2 position the most reactive site for electrophilic substitution.[4] This altered reactivity is synthetically valuable for accessing C2-functionalized indoles.

  • N-Acyl (N-COR): While also deactivating, the effect of an N-acyl group is generally less pronounced than that of an N-sulfonyl group. While C3 reactivity is diminished, under certain Friedel-Crafts conditions, acylation can still be directed to the C3 position.[5] However, the N-acyl group can also promote functionalization at other positions depending on the reaction conditions and the nature of the acyl group itself.

Experimental Protocol: C2-Acetylation of 1-(Phenylsulfonyl)indole [4]

This protocol exemplifies the redirection of electrophilic attack to the C2 position upon N-sulfonylation.

Materials:

  • 1-(Phenylsulfonyl)indole

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(phenylsulfonyl)indole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add aluminum chloride (1.2 eq) portion-wise.

  • Stir the resulting suspension for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-acetyl-1-(phenylsulfonyl)indole.

G

C3-Substituted Electron-Withdrawing Groups: Blocking and Reactivity Inversion

Attaching an EWG directly to the C3 position fundamentally alters the indole's reactivity. Not only is the primary site for electrophilic attack now occupied, but the electronic nature of the pyrrole ring is dramatically changed.

  • 3-Nitroindole: The nitro group is one of the strongest EWGs. Its presence at C3 profoundly deactivates the entire indole nucleus towards further electrophilic substitution. More remarkably, it reverses the inherent nucleophilicity of the C2-C3 double bond. This "umpolung" of reactivity transforms the C2 position into an electrophilic site, susceptible to attack by nucleophiles.[6] This has opened up a plethora of dearomatization strategies for the synthesis of complex indolines.[7]

  • 3-Cyanoindole: The cyano group is also a potent EWG, though generally considered slightly weaker than the nitro group. It similarly deactivates the indole ring to electrophilic attack. While the umpolung effect is less pronounced than with the nitro group, 3-cyanoindole is a valuable precursor for a wide range of functionalized indoles through transformations of the cyano group itself.[8][9]

EWG at C3Effect on Electrophilic SubstitutionEffect on Nucleophilic AttackKey Synthetic Utility
-NO₂ Strongly DeactivatingActivates C2 for Nucleophilic Attack (Umpolung)Dearomatization reactions, synthesis of complex indolines.[6][7]
-CN Strongly DeactivatingLess prone to nucleophilic attack on the ringVersatile handle for further functionalization.[8][9]
Electron-Withdrawing Groups on the Carbocyclic Ring: A General Deactivation

Placing EWGs on the benzene portion of the indole nucleus (positions 4, 5, 6, and 7) generally deactivates the entire molecule towards electrophilic attack, including at the C3 position. The extent of deactivation depends on the nature and position of the EWG.

The Vilsmeier-Haack reaction is a robust method for the formylation of indoles, typically at the C3 position.[10][11] Its utility with electron-deficient indoles provides a good platform for comparing the deactivating effects of EWGs on the carbocyclic ring.

Indole DerivativeReaction ConditionsYield of 3-Formyl ProductObservations
IndolePOCl₃, DMF, 0-85°C, 6h96%[10]High yield under standard conditions.
5-BromoindolePOCl₃, DMF95%[11]Halogens are weakly deactivating; high yield is maintained.
5-NitroindoleReaction often leads to decomposition or requires forcing conditions.Low to moderate yields are typically reported.The strong deactivation by the nitro group significantly hinders the reaction.
6-CyanoindoleFails to react productively under some conditions.No significant product formation observed in some studies.The cyano group at C6 strongly deactivates the ring.

This data illustrates a clear trend: the stronger the EWG on the carbocyclic ring, the more challenging the electrophilic substitution at C3 becomes.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [10]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF (3 eq) to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve indole (1.0 eq) in anhydrous DMF.

  • Add the indole solution to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to 85-95 °C for 5-8 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until alkaline.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from ethanol to yield indole-3-carboxaldehyde.

G

Conclusion

The introduction of electron-withdrawing groups onto the indole scaffold is a powerful strategy for diversifying its chemical reactivity. By carefully selecting the EWG and its position, chemists can move beyond the canonical C3-electrophilic substitution and access a wider range of functionalized indoles. N-sulfonyl groups effectively redirect electrophilic attack to the C2 position. A 3-nitro group not only blocks C3 but also inverts the reactivity of the C2-C3 bond, enabling nucleophilic additions. EWGs on the carbocyclic ring provide a means to temper the indole's nucleophilicity, which can be advantageous in complex syntheses to prevent unwanted side reactions. A thorough understanding of these comparative effects is crucial for the rational design of synthetic routes and the development of novel indole-based therapeutics and materials.

References

  • Filo. (2025, September 19). 6.0 TUTOR-MARKED ASSIGNMENT Explain why electrophilic substitution on th...[Link]

  • Synthesis and Chemistry of Indole. CORE. [Link]

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  • Ottoni, O. et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7. [Link]

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  • Badoni, G. et al. (2025, August 6). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ResearchGate. [Link]

  • Hino, T. & Nakagawa, M. (n.d.). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Faculty of Pharmaceutical Sciences, Chiba University. [Link]

  • Thomson, R. J. et al. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]

  • Ghulghazaryan, A. et al. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • Ghulghazaryan, A. et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]

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  • Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

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  • Zhao, P. et al. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Wang, J. et al. (n.d.). Green One-Pot Syntheses of 2-Sulfoximidoyl-3,6-dibromo Indoles Using N-Br Sulfoximines... PMC. [Link]

  • Sureshbabu, P. et al. (2024, November 26). Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation. PMC. [Link]

  • Barbas, C. F. et al. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. PMC. [Link]

  • Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]

  • Mąkosza, M. & Wojciechowski, K. (2013, July 11). SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES. LOCKSS: Serve Content. [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Somei, M. et al. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Kanazawa University Repository. [Link]

  • Effects of electron‐withdrawing groups. ResearchGate. [Link]

  • Beilstein Journals. (2021, June 18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]

  • Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. ResearchGate. [Link]

  • Diels–Alder reactivity of pyrano[4,3-b]indol-3-ones, indole 2,3-quinodimethane analogues. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of C2 substituted indoles with EWG. Thermically‐activated... ResearchGate. [Link]

  • Mayr, H. (2007, November 19). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. [Link]

  • Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • (2025, August 7). Electrophilic Substitution Reaction of Indole, Part XXIV: Synthesis, Characterization, and Crystal Structure of a Novel Heterocyclic Compound. ResearchGate. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Cine Substitution of N-Sulfonylindoles. ChemRxiv. [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]

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Proton NMR interpretation for 6-substituted pentafluorosulfanyl indoles

Comparative Guide: Proton NMR Interpretation of 6-Pentafluorosulfanyl ( ) Indoles

Executive Summary

The pentafluorosulfanyl (

1


This guide provides a technical comparison of the


The Moiety: Electronic and Steric Context

To interpret the NMR spectrum accurately, one must first understand the physicochemical environment the

Electronic Environment (The "Super-EWG" Effect)

The


PropertyPentafluorosulfanyl (

)
Trifluoromethyl (

)
Implication for NMR
Hammett Constant (

)
0.680.54Stronger downfield shift of ortho/para protons in

analogs.
Electronegativity (

)
3.653.36Increased acidity of indole N-H; deshielding of H7/H5.
Geometry Octahedral (

)
Tetrahedral

has distinct axial vs. equatorial F environments.
Volume (

)
~55.4

~34.6


is sterically bulky (similar to

-Butyl), affecting solvent relaxation.
The Indole Spin System

In a 6-substituted indole, the benzenoid ring protons (H4, H5, H7) form a specific coupling network. The

  • H7 (Ortho to

    
    ):  Most affected by inductive withdrawal and steric proximity.
    
  • H5 (Ortho to

    
    ):  Strongly affected by resonance/inductive effects.
    
  • H4 (Meta to

    
    ):  Least affected, but still deshielded relative to unsubstituted indole.
    

Comparative NMR Analysis

The following data compares the chemical shifts of 6-substituted indoles. Note that while


Representative Chemical Shift Data (DMSO- , 400 MHz)

Values are representative approximations based on electronic substituent constants and literature precedents for fluorinated indoles.

Proton PositionUnsubstituted Indole (

ppm)
6-

-Indole (

ppm)
6-

-Indole (

ppm)
Diagnostic Trend
NH (1) ~11.10~11.50~11.65 - 11.80

increases N-H acidity significantly; signal broadens.
H2 7.337.557.60 Slight downfield shift due to electron-deficient ring.
H3 6.416.556.60 Minimal change; useful as a reference anchor.
H4 (d) 7.517.757.85 Doublet (

Hz). Deshielded.
H5 (dd) 6.987.357.50 dd (

Hz). Strong downfield shift.
H7 (d/s) 7.387.787.95 - 8.05 Diagnostic Peak. Appears as a narrow doublet or apparent singlet.
Critical Interpretation Nuances
  • The H7 Singularity: In 6-

    
    -indole, the H7 proton (the "singlet" appearing doublet due to meta-coupling) is often pushed past 8.0 ppm. This is a hallmark of the 
    
    
    group's strong inductive pull.
  • Lack of H-F Coupling in

    
    :  Unlike 
    
    
    , which can sometimes show small through-space coupling to ortho protons (broadening the signal), the
    
    
    group rarely exhibits resolvable
    
    
    coupling in standard
    
    
    spectra. Do not look for a quartet splitting on H5 or H7; expect sharp signals.
  • Solvent Effects: In

    
    , the NH proton may shift upfield or disappear due to exchange. DMSO-
    
    
    is mandatory for reliable integration of the NH peak.

The Diagnostic NMR Verification

While this guide focuses on proton NMR, the structural claim of an

must




  • The Pattern: You will not see a singlet (like

    
    ).
    
  • The Signals:

    • Equatorial Fluorines (

      
      ):  A doublet (
      
      
      Hz) typically around +60 to +65 ppm.
    • Axial Fluorine (

      
      ):  A quintet (
      
      
      Hz) typically around +80 to +88 ppm.
    • Note: Chemical shifts are referenced to

      
      .
      

Experimental Protocol: Acquisition & Processing

The high fluorine content and molecular weight of

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    . The
    
    
    group increases lipophilicity, but the indole NH requires a polar aprotic solvent to prevent exchange broadening.
  • Concentration: 5–10 mg in 0.6 mL solvent. Avoid high concentrations which may induce stacking aggregation, shifting aromatic peaks upfield.

Pulse Sequence Parameters

The relaxation times (


  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds. The H7 proton, flanked by the quaternary C6 and the NH, may have a longer
    
    
    . Insufficient delay will lead to under-integration of the diagnostic H7 peak.
  • Spectral Width: Ensure the window covers -2 to 14 ppm to catch the downfield NH.

  • Scans (NS): Minimum 64 scans for adequate S/N on the small meta-couplings (

    
     or 
    
    
    ).

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming a 6-


SF5_Indole_AnalysisStartUnknown Fluorinated Indole SampleAcquire1HAcquire 1H NMR (DMSO-d6)D1 > 5sStart->Acquire1HCheckNHLocate Indole NH(> 11.5 ppm?)Acquire1H->CheckNHAnalyzeAromaticAnalyze Aromatic Region(7.0 - 8.5 ppm)CheckNH->AnalyzeAromaticConfirmed Indole CoreDecision1H7 Shift > 7.9 ppm?AnalyzeAromatic->Decision1Acquire19FAcquire 19F NMR(No Decoupling)Decision1->Acquire19FYes (EWG present)ResultIsoSuspect Regioisomer(Check 2D HMBC)Decision1->ResultIsoNo (Shift too low)PatternCheckCheck 19F PatternAcquire19F->PatternCheckResultSF5CONFIRMED: 6-SF5-Indole(Doublet + Quintet)PatternCheck->ResultSF5AB4 System (D + Q)ResultCF3Identify: 6-CF3-Indole(Singlet)PatternCheck->ResultCF3Singlet (-60 ppm)

Figure 1: Decision logic for spectroscopic validation of 6-substituted fluorinated indoles.

References

  • Beier, P., et al. (2013).[2] Synthesis of pentafluorosulfanyl-containing indoles and oxindoles. Synlett.

  • Debrauwer, V., et al. (2021).[3] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.[3] [1][4]

  • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Pentafluorosulfanyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides essential, step-by-step procedures for the proper disposal of 6-(Pentafluorosulfanyl)-1H-indole, a novel heterocyclic compound with increasing significance in medicinal chemistry. The unique properties of the pentafluorosulfanyl (SF5) group—such as high electronegativity, thermal stability, and lipophilicity—necessitate a thorough understanding of its handling and disposal to ensure personnel safety and environmental protection.[1][2][3] This document is structured to provide not just a protocol, but a framework for sound scientific and safety judgment.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsPrecautionary Action
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.Do not eat, drink, or smoke when using. Wear protective gloves and clothing.[4][7]
Serious Eye Damage/Irritation May cause serious and potentially permanent eye damage.Wear chemical safety goggles and a face shield.[4][8]
Skin Irritation May cause skin irritation upon contact.Avoid skin contact; wash thoroughly after handling.[8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.Handle exclusively in a certified chemical fume hood.[8][9]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Prevent release into the environment.[10]
Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense against chemical exposure is a combination of appropriate engineering controls and personal protective equipment.

  • Engineering Controls : All handling and preparation for disposal of 6-(Pentafluorosulfanyl)-1H-indole must be conducted in a certified chemical fume hood to minimize inhalation risk.[9] An eyewash station and safety shower must be readily accessible within a 10-second travel distance.[9][11]

  • Personal Protective Equipment (PPE) :

    • Gloves : Nitrile gloves are recommended; consider double-gloving for added protection.[9]

    • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]

    • Lab Coat : A standard laboratory coat must be worn to protect skin and clothing.[9]

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Waste Classification : 6-(Pentafluorosulfanyl)-1H-indole waste should be classified as hazardous chemical waste.[12][13]

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for waste collection.[12][14] The container must be in good condition and have a secure closure.[12][14]

  • Incompatibility : Do not mix 6-(Pentafluorosulfanyl)-1H-indole waste with incompatible materials such as strong oxidizing agents or acids.[9][15]

  • Waste Streams :

    • Solid Waste : Collect un-used or contaminated solid 6-(Pentafluorosulfanyl)-1H-indole in a designated solid hazardous waste container.

    • Liquid Waste : Solutions containing 6-(Pentafluorosulfanyl)-1H-indole should be collected in a separate, labeled container for halogenated organic waste.[9]

    • Contaminated Materials : Any materials, such as pipette tips, weigh boats, or absorbent pads, that come into contact with the compound should be disposed of as solid hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 6-(Pentafluorosulfanyl)-1H-indole waste.

  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Perform all waste handling activities within a chemical fume hood.

  • Labeling :

    • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "6-(Pentafluorosulfanyl)-1H-indole," and the approximate concentration and quantity.[12][14] Do not use abbreviations or chemical formulas.[14]

  • Waste Collection :

    • Solids : Carefully transfer solid waste into the labeled container using a spatula or other appropriate tool.

    • Liquids : Pour liquid waste into the labeled container using a funnel. Do not leave the funnel in the container.[14]

    • Decontamination : Decontaminate any surfaces or equipment that came into contact with the chemical. The cleaning materials should also be disposed of as hazardous waste.

  • Storage :

    • Keep the waste container securely closed at all times, except when adding waste.[14]

    • Store the container in a designated satellite accumulation area near the point of generation and under the control of laboratory personnel.[14]

    • Ensure the storage area is well-ventilated.[12]

  • Disposal Request :

    • Once the waste container is 90% full, or within the time limits specified by your institution and the EPA (typically a maximum of six months for academic labs), submit a chemical waste pickup request to your EH&S department.[12][14]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate risks.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated; if the spill is outside a fume hood, and it is safe to do so, increase ventilation.

  • Contain : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7]

  • Clean : While wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-(Pentafluorosulfanyl)-1H-indole.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling of 6-(Pentafluorosulfanyl)-1H-indole ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Organic Liquid Waste Container liquid_waste->collect_liquid store Store Securely Closed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store pickup_request Submit Waste Pickup Request to EH&S store->pickup_request end Professional Disposal by Licensed Facility pickup_request->end

Caption: Workflow for the proper disposal of 6-(Pentafluorosulfanyl)-1H-indole waste.

Regulatory Compliance

The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12] Key regulations include the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste.[16] Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory and will ensure compliance with these regulations.[17][18]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. The principles outlined in this guide are designed to be adaptable to the specific regulations of your institution and locality. Always consult your organization's Environmental Health & Safety department for specific guidance.

References

  • Daniels Health. (2025, May 21).
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Oregon OSHA.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • AK Scientific, Inc.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Benchchem.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Hazardous Waste Guide: Identific
  • 500788 indole f&f safety d
  • CDH Fine Chemical.
  • BASF. (2025, July 1).
  • Safety D
  • OSHA.
  • ChemicalBook.
  • Fisher Scientific. (2012, July 10).
  • Indole Detection Reagent - Safety D
  • National Center for Biotechnology Information.
  • INDOFINE Chemical Company, Inc.
  • Fluorine.
  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873.
  • Rowan. The Pentafluorosulfanyl Group (SF5).
  • 5 - SAFETY D
  • Benchchem. Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • 9 - SAFETY D
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2015, December 10).
  • Fisher Scientific.
  • Melius Organics. Pentafluorosulfanyl (SF5) technology.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • National Institutes of Health. Management of Solid Waste Containing Fluoride—A Review.
  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applic
  • University of Southern Denmark.

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A Comprehensive Guide to the Safe Handling of 6-(Pentafluorosulfanyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the novel chemical scaffold of 6-(Pentafluorosulfanyl)-1H-indole presents both exciting opportunities and critical safety considerations. The introduction of the pentafluorosulfanyl (SF5) group, a bioisostere for moieties like the trifluoromethyl group, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[1][2][3] However, this unique functional group also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), operational protocols, and disposal plans required for the safe handling of this compound.

Hazard Assessment: Understanding the Risks

The Indole Moiety: Indole and its derivatives are common in medicinal chemistry.[4] The SDS for indole indicates that it can be harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[5] Similarly, 6-(Trifluoromethyl)indole is classified as causing skin and serious eye irritation.[6] Therefore, it is prudent to assume that 6-(Pentafluorosulfanyl)-1H-indole may exhibit similar toxicological properties.

The Pentafluorosulfanyl (SF5) Group: The SF5 group is known for its high electronegativity and thermal and chemical stability.[1] While generally stable, pentafluorosulfanylbenzene can react with concentrated sulfuric acid at elevated temperatures.[7] The primary concern with organofluorine compounds is the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under fire conditions.

NFPA 704 Hazard Diamond: While a specific NFPA 704 diamond for this compound is not established, a conservative estimation based on related compounds would be:

  • Health (Blue): 2 or 3 (indicating a potential for acute health effects with short-term exposure)

  • Flammability (Red): 1 (requiring preheating for ignition)

  • Instability (Yellow): 0 or 1 (generally stable but may become unstable at elevated temperatures)

  • Special Hazards (White): None anticipated under standard laboratory conditions.

It is crucial to consult the specific SDS for any reagents used in conjunction with 6-(Pentafluorosulfanyl)-1H-indole.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 6-(Pentafluorosulfanyl)-1H-indole to minimize exposure through all potential routes: dermal, ocular, and inhalation.[9]

Hand Protection

Given the potential for skin toxicity, robust hand protection is non-negotiable.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact, offering protection against a broad range of chemicals.[10] For extended handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice to provide an additional barrier and to allow for the safe removal of the outer glove if contamination occurs.

  • Inspection and Disposal: Always inspect gloves for any signs of degradation or punctures before use. Dispose of gloves immediately after handling the compound or in case of any known contamination.[11]

Eye and Face Protection

The potential for serious eye irritation or damage necessitates stringent eye and face protection.[12]

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[10] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes.

  • Secondary Protection: When there is a higher risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to chemical splash goggles.[10][12]

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[10]

  • Full Coverage: Long pants and closed-toe shoes are required to ensure no skin is exposed.[10]

  • Material: Avoid synthetic fabrics that can melt and adhere to the skin in the event of a fire. Cotton or other natural fibers are preferable.

Respiratory Protection

While the vapor pressure of 6-(Pentafluorosulfanyl)-1H-indole is expected to be low, respiratory protection may be necessary in certain situations.

  • Engineering Controls: All work with this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10] Proper fit testing and training are required for respirator use.[10]

Table 1: Summary of Recommended Personal Protective Equipment

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutionsDouble nitrile glovesChemical splash gogglesFlame-resistant lab coat, long pants, closed-toe shoesWork in a chemical fume hood
Chemical reactions and work-upDouble nitrile or neoprene glovesChemical splash goggles and face shieldFlame-resistant lab coat, long pants, closed-toe shoesWork in a chemical fume hood
Handling of reaction mixturesDouble nitrile or neoprene glovesChemical splash goggles and face shieldFlame-resistant lab coat, long pants, closed-toe shoesWork in a chemical fume hood
Spill clean-upHeavy-duty chemical resistant gloves (e.g., butyl rubber)Chemical splash goggles and face shieldChemical-resistant apron or suit over lab coatNIOSH-approved respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Approach to Safety

A detailed operational plan, in compliance with OSHA's Laboratory Standard (29 CFR 1910.1450), is crucial for the safe handling of this compound.[13][14][15]

Pre-Operational Procedures
  • Chemical Hygiene Plan: Ensure a comprehensive and up-to-date Chemical Hygiene Plan is in place and that all personnel have received training on its contents.[13]

  • SDS Review: Review the SDS for all chemicals to be used in the procedure.[8]

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of 6-(Pentafluorosulfanyl)-1H-indole.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

Handling Procedures
  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to avoid the generation of dust.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner to avoid splashing.

  • Reaction Setup: Conduct all reactions in a clean and dry apparatus within a chemical fume hood.

  • Heating and Cooling: Use a controlled heating mantle or cooling bath. Avoid the use of open flames.

  • Quenching: Quench reactions carefully, especially if reactive reagents have been used.

PPE_Decision_Workflow start Start: Handling 6-(Pentafluorosulfanyl)-1H-indole hazard_assessment Hazard Assessment: - Review available data for indoles and SF5 compounds - Assume potential for skin/eye irritation and toxicity start->hazard_assessment ppe_selection Core PPE Selection: - Double nitrile gloves - Chemical splash goggles - Flame-resistant lab coat hazard_assessment->ppe_selection task_evaluation Evaluate Specific Task ppe_selection->task_evaluation weighing Weighing Solid task_evaluation->weighing Low splash potential solution_handling Handling Solutions / Reactions task_evaluation->solution_handling Moderate splash potential spill_cleanup Spill or Emergency task_evaluation->spill_cleanup High exposure risk end Proceed with Caution weighing->end additional_ppe_face Add Face Shield solution_handling->additional_ppe_face spill_cleanup->additional_ppe_face additional_ppe_respirator Use NIOSH-approved Respirator spill_cleanup->additional_ppe_respirator additional_ppe_heavy_gloves Use Heavy-Duty Gloves (e.g., Butyl Rubber) spill_cleanup->additional_ppe_heavy_gloves additional_ppe_face->end

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 6-(Pentafluorosulfanyl)-1H-indole, including gloves, pipette tips, and contaminated labware, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][16]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][16]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with 6-(Pentafluorosulfanyl)-1H-indole, unlocking its potential while prioritizing the well-being of all laboratory personnel.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • NFPA 704 - Wikipedia. (URL: [Link])

  • NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response - Lake Havasu City. (URL: [Link])

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  • Hazardous Materials Identification | NFPA. (URL: [Link])

  • Standard System for the Identification of the Hazards of Materials for Emergency Response. (URL: [Link])

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  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

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  • The Occupational Safety & Health Administration (OSHA) Guidelines. (URL: [Link])

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. (URL: [Link])

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  • Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles | Request PDF - ResearchGate. (URL: [Link])

  • Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.